Deruxtecan-d5
Description
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Structure
2D Structure
Properties
Molecular Formula |
C52H56FN9O13 |
|---|---|
Molecular Weight |
1039.1 g/mol |
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i1D3,3D2 |
InChI Key |
WXNSCLIZKHLNSG-DNDMXPSKSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Deruxtecan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Deruxtecan-d5, a deuterated analog of the potent topoisomerase I inhibitor payload used in the antibody-drug conjugate (ADC), Trastuzumab Deruxtecan. This compound serves as a crucial internal standard for quantitative bioanalytical assays, enabling precise pharmacokinetic and metabolic profiling of the ADC.[1][2][3] This document outlines the synthetic pathways, detailed experimental protocols for characterization, and key analytical data.
Synthesis of Deruxtecan
The synthesis of Deruxtecan is a multi-step process involving the preparation of the exatecan payload and a sophisticated linker, followed by their conjugation.[4] While the specific, proprietary synthesis of this compound is not publicly detailed, it would involve the incorporation of deuterium atoms into one of the precursors. The following sections describe the established synthesis for the non-deuterated Deruxtecan.
Synthesis of the Exatecan Payload
The synthesis of the cytotoxic component, exatecan, begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene.[4] This is followed by a sequence of nitro reduction and acetylation to yield a key intermediate. Subsequent steps involve a Heck coupling and hydrogenation to build the core structure of exatecan.
Synthesis of the Linker Intermediate
A crucial component of Deruxtecan is the maleimide-GGFG peptide linker. The synthesis of the advanced linker intermediate involves an oxidative decarboxylation of a protected glycine amino acid, followed by a two-carbon homologation. The resulting ester is then coupled with a dipeptide to form the core of the linker.
Final Assembly of Deruxtecan
The final steps to create Deruxtecan involve the coupling of the exatecan payload and the linker intermediate under peptide coupling conditions. Following this, a deprotection step is carried out, and the resulting amine is reacted with 6-maleimidocaproic acid to furnish the final Deruxtecan molecule.
Caption: Synthetic pathway of Deruxtecan.
Characterization of Trastuzumab Deruxtecan
The characterization of the final antibody-drug conjugate, Trastuzumab Deruxtecan (T-DXd), is critical to ensure its quality, efficacy, and safety. A multi-level analytical approach is employed to assess various quality attributes.
Analytical Techniques
A suite of advanced analytical techniques is utilized to provide a comprehensive characterization of T-DXd.
| Analytical Technique | Application | Key Parameters Measured |
| Size Exclusion Chromatography (SEC-nMS) | To assess size variants and drug-to-antibody ratio (DAR). | Average DAR, presence of aggregates. |
| Hydrophobic Interaction Chromatography (HIC) | To determine the average DAR and drug load distribution. | Distribution of different drug-loaded species. |
| Reversed-Phase Liquid Chromatography (rpLC-MS) | For intact mass analysis under denaturing conditions and peptide mapping. | Confirmation of conjugation, identification of post-translational modifications. |
| Cation Exchange Chromatography (CEX-nMS) | To separate and characterize charge variants. | Identification of deamidated and other charged forms. |
| Capillary Isoelectric Focusing (cIEF) | To assess charge heterogeneity. | Isoelectric point (pI) profile of the ADC. |
| Middle-Down Mass Spectrometry | To sequence subunits and localize the payload conjugation sites. | Confirmation of conjugation sites on light and heavy chains. |
Key Characterization Data
The characterization of T-DXd has yielded consistent results regarding its key physicochemical properties.
| Parameter | Value | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~8.0 (specifically 7.94) | SEC-nMS, RPC |
| Conjugation Site | Interchain cysteine residues | Peptide Mapping, Middle-Down MS |
| Payload Distribution | Homogeneous conjugation | HIC |
| Payload per Chain | 1 on the light chain, 3 on the heavy chain | rp-LC/MS |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of T-DXd.
Native Intact Mass Analysis by SEC-nMS
-
Purpose: To determine the average DAR and assess molecular integrity under native conditions.
-
Sample Preparation: T-DXd is diluted to a concentration of 1 mg/mL in a native-like buffer (e.g., 50mM Tris-HCl, pH 7.9).
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap Exploris 240) is used.
-
Chromatography: Separation is achieved on a size-exclusion column with a mobile phase such as 100 mM ammonium acetate.
-
Mass Spectrometry: Data is acquired in native mode, and the resulting spectra are deconvoluted to determine the mass of the intact ADC and calculate the DAR.
Subunit Analysis by rpLC-MS
-
Purpose: To confirm the payload distribution on the light and heavy chains.
-
Sample Preparation: T-DXd (0.5 mg/mL) is digested with IdeS enzyme to separate the Fc/2, light chain (Lc), and Fd' subunits. This is followed by reduction with DTT.
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer.
-
Chromatography: Reversed-phase separation is performed using a C4 or C8 column with a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Mass Spectrometry: The mass of each subunit is measured to determine the number of conjugated drug-linkers.
Peptide Mapping for Conjugation Site Verification
-
Purpose: To identify the specific cysteine residues where the deruxtecan payload is attached.
-
Sample Preparation: The ADC is denatured, reduced, alkylated, and then digested with an enzyme such as trypsin.
-
Instrumentation: nanoLC system coupled to a tandem mass spectrometer.
-
Data Analysis: The resulting peptide fragments are analyzed to identify those carrying the deruxtecan modification, thus pinpointing the exact conjugation sites.
Caption: Workflow for the characterization of T-DXd.
References
The Mechanism of Action of Trastuzumab Deruxtecan: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab deruxtecan (T-DXd), marketed as ENHERTU®, is a next-generation antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in the treatment of HER2-expressing solid tumors.[1] This technical guide provides a comprehensive overview of the core mechanism of action of T-DXd, detailing its molecular interactions, cellular fate, and the downstream signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.
Core Components and Molecular Architecture
Trastuzumab deruxtecan is a sophisticated bioconjugate composed of three key components:
-
A Humanized Anti-HER2 IgG1 Monoclonal Antibody: The antibody component is trastuzumab, which specifically targets the human epidermal growth factor receptor 2 (HER2).[1]
-
A Novel Topoisomerase I Inhibitor Payload: The cytotoxic agent is deruxtecan (DXd), a derivative of exatecan.[1]
-
An Enzymatically Cleavable Linker: A tetrapeptide-based linker connects the antibody to the payload.[2]
The drug-to-antibody ratio (DAR) of T-DXd is approximately 8, indicating a high and homogenous payload conjugation.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the mechanism of action of trastuzumab deruxtecan.
Table 1: Binding Affinity and Internalization
| Parameter | Value | Cell Line / Model | Reference |
| Binding Affinity (Kd) to HER2 | 0.768 nM (initial) to 1.327 nM (after 1 week) | In vitro | |
| Internalization Half-life | ~46 hours | NCI-N87 cells | |
| 24.36 ± 6.18 hours | SKBR-3 cells | ||
| 6.02 ± 1.60 hours | MDA-MB-453 cells | ||
| 3.89 ± 0.53 hours | MCF-7 cells |
Table 2: Cytotoxicity of Deruxtecan (DXd) and T-DXd
| Agent | IC50 Value | Cell Line | HER2 Expression | Reference |
| Deruxtecan (DXd) | 0.11 µg/mL | ARK2 USC | TROP2 3+ | |
| 0.11 µg/mL | ARK20 USC | TROP2 3+ | ||
| Trastuzumab Deruxtecan (T-DXd) | > 10,000 ng/mL | SK-OV-3 | HER2+ | |
| 9856 ng/mL | FaDu | Low | ||
| Increased 700-fold with HER2 loss | MCF10A | HER2 0 vs. induced high expression |
Table 3: Clinical Efficacy (Select Data from DESTINY Trials)
| Trial | Endpoint | T-DXd | Comparator | Hazard Ratio (HR) | Reference |
| DESTINY-Gastric01 | Overall Survival (median) | 12.5 months | 8.4 months (chemotherapy) | 0.59 | |
| Objective Response Rate | ~50% | - | - | ||
| DESTINY-Breast01 | Objective Response Rate | 60.9% | - | - | |
| Progression-Free Survival (median) | 16.4 months | - | - |
Detailed Mechanism of Action
The mechanism of action of trastuzumab deruxtecan can be delineated into a multi-step process:
-
HER2 Binding and Internalization: T-DXd circulates in the plasma and binds with high affinity to the HER2 receptor on the surface of tumor cells. Following binding, the T-DXd-HER2 complex is internalized into the cell via endocytosis.
-
Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC complex traffics to the lysosome. Inside the acidic environment of the lysosome, the tetrapeptide linker is cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells. This cleavage releases the cytotoxic payload, deruxtecan (DXd), into the cytoplasm.
-
Induction of DNA Damage and Apoptosis: The released DXd, being membrane-permeable, can diffuse throughout the cell and translocate into the nucleus. In the nucleus, DXd inhibits topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition leads to the accumulation of single-strand DNA breaks, which are subsequently converted into double-strand breaks during DNA replication. The extensive DNA damage triggers a DNA damage response (DDR) and ultimately leads to programmed cell death (apoptosis).
-
The Bystander Effect: A key feature of T-DXd is its potent bystander effect. The membrane-permeable nature of the released DXd allows it to diffuse out of the target cancer cell and into neighboring cells, regardless of their HER2 expression status. This enables the killing of adjacent tumor cells that may have low or no HER2 expression, thus overcoming tumor heterogeneity.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of trastuzumab deruxtecan.
Caption: HER2 Signaling Pathway Inhibition by Trastuzumab.
Caption: DNA Damage Response Pathway Induced by Deruxtecan.
Caption: Intrinsic Apoptosis Pathway Activated by T-DXd.
Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize the mechanism of action of T-DXd.
Caption: General Workflow for ADC Internalization Assay.
Caption: In Vitro Bystander Effect Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: ADC Internalization Assay via Flow Cytometry
Objective: To quantify the rate of internalization of T-DXd into HER2-expressing cancer cells.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, NCI-N87)
-
Trastuzumab deruxtecan (T-DXd)
-
Fluorescent labeling kit (e.g., Alexa Fluor 488)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Quenching solution (e.g., anti-Alexa Fluor 488 antibody or acidic buffer)
-
Flow cytometer
Methodology:
-
Cell Culture: Culture HER2-positive cells to ~80% confluency in appropriate cell culture medium.
-
Fluorescent Labeling of T-DXd: Label T-DXd with a fluorescent dye according to the manufacturer's protocol.
-
Cell Treatment: Harvest and resuspend cells in fresh medium. Incubate the cells with fluorescently labeled T-DXd at a predetermined concentration (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours). A control sample should be kept at 4°C to inhibit active internalization.
-
Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing them twice with ice-cold PBS.
-
Quenching of Surface Fluorescence: Resuspend the cells in a quenching solution to eliminate the signal from non-internalized, surface-bound ADC.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population at each time point. The increase in MFI over time corresponds to the amount of internalized ADC.
-
Data Analysis: Calculate the internalization rate, often expressed as the internalization half-life (the time required for 50% of the surface-bound ADC to be internalized).
Protocol 2: In Vitro Bystander Effect Assay
Objective: To assess the ability of T-DXd to kill neighboring HER2-negative cells.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3), labeled with a green fluorescent protein (GFP)
-
HER2-negative cancer cell line (e.g., MDA-MB-468), labeled with a red fluorescent protein (RFP)
-
Trastuzumab deruxtecan (T-DXd)
-
Cell culture medium and supplements
-
96-well plates
-
Flow cytometer or high-content imaging system
Methodology:
-
Cell Seeding: Seed a co-culture of GFP-labeled HER2-positive cells and RFP-labeled HER2-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate.
-
Treatment: Treat the co-culture with a serial dilution of T-DXd or a vehicle control.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze the percentage of viable GFP-positive and RFP-positive cells in each treatment condition. A decrease in the viability of the RFP-positive (HER2-negative) cells indicates a bystander effect.
-
High-Content Imaging: Image the wells and quantify the number of viable green and red cells.
-
-
Data Analysis: Plot the percentage of viable cells against the T-DXd concentration for both cell populations to determine the IC50 for each.
Protocol 3: Drug-to-Antibody Ratio (DAR) Measurement by Mass Spectrometry
Objective: To determine the average number of deruxtecan molecules conjugated to each trastuzumab antibody.
Materials:
-
Trastuzumab deruxtecan (T-DXd) sample
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column for protein separation (e.g., C4)
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)
-
Deglycosylation enzyme (e.g., PNGase F), optional
Methodology:
-
Sample Preparation: Dilute the T-DXd sample to an appropriate concentration in a suitable buffer. For deglycosylated analysis, treat the sample with PNGase F.
-
LC-MS Analysis:
-
Inject the sample onto the LC system.
-
Separate the ADC species using a gradient of increasing organic mobile phase.
-
Introduce the eluent into the mass spectrometer.
-
Acquire mass spectra of the intact ADC under native or denaturing conditions.
-
-
Data Processing:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).
-
Determine the relative abundance of each species from the peak intensities.
-
-
DAR Calculation: Calculate the average DAR using the following formula: Average DAR = Σ (DARn * %Abundancen) / 100 where DARn is the drug-to-antibody ratio of a specific species and %Abundancen is its relative abundance.
Conclusion
Trastuzumab deruxtecan exhibits a multi-faceted mechanism of action characterized by high-affinity HER2 targeting, efficient internalization, controlled intracellular payload release, and a potent bystander effect. Its ability to induce extensive DNA damage and subsequent apoptosis in HER2-expressing tumor cells, as well as in neighboring HER2-low or -negative cells, contributes to its robust anti-tumor activity. This in-depth understanding of its molecular and cellular mechanisms is crucial for the continued development and optimization of ADCs as a therapeutic modality in oncology.
References
An In-depth Technical Guide to the Physicochemical Properties of Deruxtecan-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Deruxtecan-d5, a deuterium-labeled analog of the potent topoisomerase I inhibitor payload used in antibody-drug conjugates (ADCs). Understanding these properties is critical for the formulation, development, and optimization of ADCs utilizing this advanced cytotoxic agent.
Core Physicochemical Data
The following table summarizes the known physicochemical properties of this compound. It is important to note that while some data for the non-deuterated form, Deruxtecan, is available, specific experimental values for the deuterated analog may vary slightly.
| Property | Value | Source |
| Chemical Formula | C₅₂H₅₁D₅FN₉O₁₃ | [1] |
| Molecular Weight | 1039.08 g/mol | [1][2] |
| Appearance | Typically exists as a solid at room temperature. | [1] |
| LogP (for Deruxtecan) | -0.4 | [3] |
| Solubility | May dissolve in DMSO. Formulations for in vitro and in vivo use often involve DMSO as a primary solvent, sometimes in combination with other agents like Tween 80, PEG300, or corn oil for administration. Water solubility is expected to be low. | |
| pKa | Data not available. |
Experimental Protocols for Physicochemical Characterization
Detailed experimental validation of the physicochemical parameters of this compound is crucial for its application in drug development. The following sections outline standard methodologies for determining key properties.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of this compound is agitated in an aqueous buffer of a specific pH at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Detailed Methodology:
-
Preparation: A surplus of solid this compound is added to a series of vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 5.0, 7.4).
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a defined period (typically 24-72 hours) to ensure equilibrium is achieved between the solid and dissolved states.
-
Phase Separation: After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.
-
Sample Collection: A sample of the clear supernatant is carefully collected. To avoid aspirating any solid particles, filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A standard calibration curve of this compound is used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at different pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a standard and accurate method for pKa determination.
Principle: A solution of this compound is titrated with a standardized acid or base, and the pH of the solution is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, which may be an aqueous solution or a co-solvent system (e.g., water-methanol) if aqueous solubility is low. The concentration should be accurately known.
-
Titration Setup: The sample solution is placed in a thermostatted vessel with a calibrated pH electrode and a precision burette for dispensing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH). The solution is stirred continuously.
-
Titration: The titrant is added in small, precise increments, and the pH is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the titration curve. The pKa value corresponds to the pH at the half-equivalence point.
-
Replicates: The titration is performed in triplicate to ensure the reproducibility of the results.
Logical Flow for pKa Determination
Caption: Process for determining the pKa of this compound.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Principle: The compound is partitioned between n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is determined. LogP is the logarithm of this ratio.
Detailed Methodology (Shake-Flask Method):
-
Preparation: A solution of this compound is prepared in either water or n-octanol (pre-saturated with the other phase).
-
Partitioning: A known volume of the this compound solution is mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is gently agitated at a constant temperature for a sufficient time to reach partitioning equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and octanolic phases.
-
Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical method like HPLC-UV/MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Mechanism of Action and Signaling Pathway
Deruxtecan is the cytotoxic payload of the antibody-drug conjugate Trastuzumab Deruxtecan. Its mechanism of action involves a multi-step process that ultimately leads to tumor cell death.
Mechanism Overview:
-
Target Binding: The antibody component of the ADC (Trastuzumab) binds with high specificity to the Human Epidermal Growth Factor Receptor 2 (HER2) on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-HER2 complex is internalized into the cell via endocytosis.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC-HER2 complex fuses with a lysosome. Inside the acidic environment of the lysosome, specific enzymes (e.g., cathepsins) cleave the linker connecting the antibody to Deruxtecan.
-
Payload Release and Action: The released Deruxtecan (specifically, its active form DXd) is a potent topoisomerase I inhibitor. It intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex.
-
DNA Damage and Apoptosis: This stabilization prevents the re-ligation of single-strand DNA breaks generated by topoisomerase I during DNA replication and transcription. The accumulation of these breaks leads to double-strand DNA breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Signaling Pathway for Deruxtecan-Induced Cell Death
Caption: Mechanism of action of Deruxtecan delivered via an ADC.
This guide provides a foundational understanding of the physicochemical properties of this compound and the experimental approaches for their characterization. Accurate and comprehensive data for these parameters are essential for the successful development of next-generation antibody-drug conjugates.
References
- 1. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deruxtecan | drug-linker conjugate for antibody-drug conjugate (ADC, Patritumab deruxtecan or U3-1402) | CAS 1599440-13-7 | DS-8201a; DS8201a; exatecan analog; DX-8951 analog | InvivoChem [invivochem.com]
Isotopic Labeling of Deruxtecan: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling of deruxtecan for research purposes. Deruxtecan is the drug-linker component of the antibody-drug conjugate (ADC) trastuzumab deruxtecan (Enhertu®), a targeted cancer therapy. Isotopic labeling is a critical tool for elucidating the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals, as well as for quantitative bioanalysis. While specific protocols for the isotopic labeling of deruxtecan are not extensively published in peer-reviewed literature, this guide synthesizes general principles of isotopic labeling of complex molecules and applies them to the unique structure of deruxtecan.
Introduction to Deruxtecan and the Importance of Isotopic Labeling
Trastuzumab deruxtecan is composed of three key components: the humanized anti-HER2 monoclonal antibody trastuzumab, a cleavable tetrapeptide-based linker, and the cytotoxic topoisomerase I inhibitor payload, DXd (an exatecan derivative). The targeted delivery of DXd to HER2-expressing tumor cells is central to its therapeutic effect.
Isotopic labeling of the deruxtecan component is invaluable for:
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug-linker and its metabolites. Radiolabeled compounds (e.g., with ¹⁴C or ³H) are the gold standard for quantitative mass balance studies.
-
Metabolite Identification: Tracing the metabolic fate of deruxtecan in vivo and in vitro.
-
Quantitative Bioanalysis: Stable isotope-labeled (e.g., with ²H or ¹³C) deruxtecan is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of the payload in biological matrices.
-
Mechanism of Action Studies: Probing the cellular uptake, linker cleavage, and intracellular trafficking of the payload.
Potential Isotopes and Labeling Positions in Deruxtecan
The choice of isotope and labeling position is critical and depends on the research application. The labeling strategy should aim for metabolic stability of the label to ensure that the isotopic tag remains on the molecule of interest throughout the biological process being studied.
Table 1: Potential Isotopes for Labeling Deruxtecan and Their Applications
| Isotope | Type | Common Applications | Considerations for Deruxtecan |
| Carbon-14 (¹⁴C) | Radioactive (β-emitter) | Quantitative whole-body autoradiography (QWBA), mass balance studies, metabolite profiling. The long half-life (5730 years) makes it suitable for long-term studies. | Labeling the core scaffold of the DXd payload would be ideal to track all metabolites. The linker could also be a target for labeling. |
| Tritium (³H) | Radioactive (β-emitter) | Receptor binding assays, in vitro metabolism studies. Higher specific activity than ¹⁴C can be achieved. | Labeling can be achieved through catalytic hydrogen-tritium exchange or by reduction of a suitable precursor with a tritiated reagent. The metabolic stability of the tritium label is a key consideration. |
| Deuterium (²H or D) | Stable Isotope | Internal standards for quantitative LC-MS, studies of kinetic isotope effects to probe metabolic pathways. | Commercially available deuterated exatecan (Exatecan-d₅ and Exatecan-d₃) suggests feasibility. Labeling can be achieved via hydrogen-deuterium exchange or by using deuterated building blocks in the synthesis. |
| Carbon-13 (¹³C) | Stable Isotope | Internal standards for quantitative LC-MS, metabolic flux analysis using NMR or MS. | Synthesis with ¹³C-labeled precursors is required. This can be more synthetically challenging and expensive than deuteration. |
Proposed Methodologies for Isotopic Labeling of Deruxtecan
While specific protocols for deruxtecan are not publicly available, the following methodologies represent plausible approaches based on the synthesis of similar complex molecules and the known chemistry of its components.
Synthesis of Deuterated Deruxtecan (DXd Payload)
The commercial availability of deuterated exatecan (Exatecan-d₅ and -d₃) indicates that synthetic routes have been developed, likely for use as internal standards in bioanalytical assays. A plausible approach for introducing deuterium into the exatecan scaffold could involve:
-
Hydrogen-Isotope Exchange (HIE): Late-stage HIE reactions catalyzed by transition metals (e.g., iridium, rhodium, or palladium) with a deuterium source like D₂ gas or heavy water (D₂O) are powerful methods for labeling complex molecules. Specific directing groups on the exatecan molecule could guide the position of deuteration.
-
Use of Deuterated Building Blocks: A more targeted approach involves the synthesis of exatecan from deuterated starting materials. This provides precise control over the location of the deuterium labels but requires a more involved synthetic effort.
Table 2: Representative Quantitative Data for Deuterium Labeling of Heterocyclic Pharmaceuticals
| Parameter | Typical Value | Reference |
| Deuterium Incorporation | >90% | [General literature on HIE] |
| Chemical Yield | 50-80% | [General literature on HIE] |
| Isotopic Purity | >98% | [General literature on HIE] |
Note: This data is representative and not specific to deruxtecan.
Synthesis of Carbon-14 Labeled Deruxtecan
For ADME studies, a ¹⁴C-labeled version of the DXd payload would be highly valuable. The synthesis would likely involve a multi-step process starting from a simple ¹⁴C-labeled precursor such as [¹⁴C]KCN or [¹⁴C]CO₂.
A potential, though unverified, synthetic strategy could involve:
-
Synthesis of a ¹⁴C-labeled key intermediate: A key building block of the exatecan core structure would be synthesized incorporating the ¹⁴C label.
-
Assembly of the labeled payload: The labeled intermediate would then be carried through the remaining synthetic steps to yield [¹⁴C]DXd.
-
Conjugation to the linker: The radiolabeled payload would then be conjugated to the linker to form [¹⁴C]deruxtecan.
Table 3: Representative Quantitative Data for ¹⁴C-Labeling of Complex Molecules
| Parameter | Typical Value | Reference |
| Radiochemical Yield | 5-20% | [General literature on radiosynthesis] |
| Specific Activity | 50-60 mCi/mmol | [General literature on radiosynthesis] |
| Radiochemical Purity | >98% | [General literature on radiosynthesis] |
Note: This data is representative and not specific to deruxtecan.
Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis and use of isotopically labeled deruxtecan.
General Protocol for Hydrogen-Isotope Exchange (Deuteration)
-
Preparation: In a flame-dried reaction vessel, combine the substrate (unlabeled deruxtecan or a precursor), a transition metal catalyst (e.g., Iridium-based catalyst), and a suitable solvent under an inert atmosphere.
-
Deuterium Source: Introduce the deuterium source, typically D₂ gas or D₂O.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, remove the catalyst by filtration, and purify the deuterated product using standard chromatographic techniques (e.g., HPLC).
-
Characterization: Confirm the identity, purity, and extent of deuteration of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
General Protocol for ADME Study using ¹⁴C-Labeled Deruxtecan
-
Dosing: Administer a single dose of [¹⁴C]trastuzumab deruxtecan to the test species (e.g., rats or monkeys).
-
Sample Collection: Collect blood, urine, and feces at predetermined time points.
-
Radioactivity Measurement: Determine the total radioactivity in each sample using liquid scintillation counting.
-
Metabolite Profiling: Analyze plasma, urine, and feces extracts by radio-HPLC to separate and quantify the parent drug and its radioactive metabolites.
-
Metabolite Identification: Isolate and identify the structure of the major metabolites using LC-MS/MS and NMR.
General Protocol for Quantitative Bioanalysis using Deuterated Deruxtecan as an Internal Standard
-
Sample Preparation: To a biological sample (e.g., plasma), add a known amount of deuterated deruxtecan as an internal standard.
-
Extraction: Extract the analyte and internal standard from the matrix using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC-MS/MS Analysis: Analyze the extracted sample by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Quantification: Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of isotopically labeled deruxtecan.
Conclusion
Isotopic labeling of deruxtecan is a powerful and necessary tool for the comprehensive understanding of its pharmacology and for the development of robust bioanalytical methods. While specific, publicly available protocols for the synthesis of isotopically labeled deruxtecan are limited, this guide provides a framework of applicable methodologies and principles based on the broader field of isotopic labeling of complex pharmaceuticals. The use of both radioactive and stable isotopes will continue to play a critical role in the ongoing research and clinical development of deruxtecan and other antibody-drug conjugates. Researchers are encouraged to adapt these general protocols to the specific needs of their studies, ensuring careful characterization and validation of the labeled materials.
Navigating the Stability and Storage of Deruxtecan-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for Deruxtecan-d5, a deuterated form of the potent topoisomerase I inhibitor payload and linker used in the antibody-drug conjugate (ADC), fam-trastuzumab deruxtecan-nxki (Enhertu). Understanding the physicochemical stability of this critical component is paramount for ensuring the quality, efficacy, and safety of ADCs in development and for its use as a stable isotope-labeled internal standard in analytical applications.
Core Concepts in this compound Stability
This compound, as a complex organic molecule, is susceptible to degradation under various environmental conditions. Its stability is a critical quality attribute that can be influenced by factors such as temperature, pH, light, and oxidizing agents. The molecule consists of a derivative of the camptothecin analog, exatecan (DXd), linked to a maleimide-GGFG peptide. The stability of both the cytotoxic payload and the linker is crucial for the overall performance of the ADC.
The deuteration in this compound is intended to provide a stable isotope-labeled internal standard for quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[1] Therefore, maintaining its structural integrity and isotopic purity during storage and handling is essential for accurate bioanalytical studies.
Recommended Storage Conditions
Proper storage is fundamental to preserving the stability of this compound. The following tables summarize the recommended storage conditions for both the solid-state powder and solutions in various solvents, based on commercially available data.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Additional Notes |
| Long-term | -20°C | Up to 3 years | Protect from light; store under an inert atmosphere (e.g., nitrogen). |
| Short-term | 4°C | Up to 2 years | Protect from light. |
Table 2: Recommended Storage Conditions for this compound in Solution
| Solvent | Temperature | Duration |
| DMSO | -80°C | Up to 6 months |
| DMSO | -20°C | Up to 1 month |
Note: For in-vivo applications, it is recommended to prepare fresh solutions. If storage is necessary, follow the guidelines above and ensure the solution is protected from light and moisture.
Understanding Degradation Pathways and Stability-Indicating Methods
While specific public data on the forced degradation of this compound is limited, knowledge of related camptothecin analogs provides insight into potential degradation pathways. The lactone ring of the exatecan payload is known to be susceptible to pH-dependent hydrolysis, converting to a less active carboxylate form.
To adequately assess the stability of this compound and identify potential degradants, a stability-indicating analytical method is essential. Such a method, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method, must be able to separate the intact molecule from all potential degradation products.
Experimental Protocols
The following sections outline representative experimental protocols for conducting a forced degradation study and for a stability-indicating HPLC-UV/MS method for this compound. These protocols are based on established methodologies for similar compounds, such as exatecan and other antibody-drug conjugate payloads, and should be adapted and validated for specific laboratory conditions.
Forced Degradation Study Protocol
A forced degradation study is designed to intentionally degrade the sample under various stress conditions to identify likely degradation products and establish the intrinsic stability of the molecule.
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffered saline (PBS), pH 7.4
-
Class A volumetric flasks and pipettes
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature for a defined period (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw a sample and dilute with mobile phase to the target concentration.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose to a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, dissolve the solid in a known volume of solvent and dilute to the target concentration.
-
-
Thermal Degradation (Solution):
-
Incubate an aliquot of the stock solution at a high temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample and dilute with mobile phase.
-
-
Photostability:
-
Expose both solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare samples for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV/MS method (see Protocol 4.2).
Stability-Indicating HPLC-UV/MS Method
This method is designed to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC or UPLC system with a photodiode array (PDA) or UV detector.
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) for identification of degradation products.
Table 3: Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 15 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| UV Detection | Monitor at a wavelength relevant to the chromophore of the exatecan payload (e.g., ~254 nm and ~370 nm). |
| MS Detection | Electrospray ionization (ESI) in positive ion mode. Scan a mass range appropriate for this compound and its expected degradation products. |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the forced degradation study and the subsequent analysis.
Caption: Workflow for the forced degradation study of this compound.
Caption: Analytical workflow for the stability-indicating HPLC-UV/MS method.
Conclusion
The stability of this compound is a critical parameter for its successful application in both research and clinical development. Adherence to recommended storage conditions is essential to minimize degradation. While specific stability data under forced degradation conditions for the deuterated compound is not widely available, the provided experimental protocols, based on established methods for similar molecules, offer a robust framework for researchers to conduct their own stability assessments. A thorough understanding of the stability profile of this compound, through the application of validated stability-indicating methods, will ultimately contribute to the development of safer and more effective antibody-drug conjugates.
References
In Vitro Preclinical Profile of Deruxtecan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro investigations of Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd). The data and protocols summarized herein are crucial for understanding its mechanism of action and preclinical efficacy. It is important to note that the majority of in vitro functional studies are conducted using Trastuzumab Deruxtecan, which delivers Deruxtecan (DXd) to HER2-expressing cells. Deruxtecan-d5, a deuterium-labeled version, is primarily utilized as an internal standard for pharmacokinetic analyses and is not the subject of the functional assays detailed below.
Quantitative Data Summary
The following tables present a consolidated view of the in vitro cytotoxic and apoptotic activity of Trastuzumab Deruxtecan across various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd) in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | IC50 (µg/mL) | Assay Type |
| NCI-N87 | Gastric Cancer | High | Calculable | Cell Viability |
| USC-ARK1 | Uterine Serous Carcinoma | Overexpressing | 0.0186 (µmol/L) | Cell Viability |
| USC-ARK2 | Uterine Serous Carcinoma | Overexpressing | 0.0213 (µmol/L) | Cell Viability |
| USC-ARK20 | Uterine Serous Carcinoma | Overexpressing | Not specified | Cell Viability |
| Various Gastric Cancer Cell Lines (30/49) | Gastric Cancer | Varied | Calculable | Cell Viability |
Note: In a study on 49 gastric cancer cell lines, T-DXd was found to inhibit cell proliferation in 55.1% of the lines, with calculable IC50 values in 63.3% of them, demonstrating sensitivity even in cell lines with moderate, low, and no HER2 expression.[1]
Table 2: Apoptosis Induction by Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression | Observation | Assay Type |
| HER2-overexpressing USC cell lines | Uterine Serous Carcinoma | Overexpressing | Increased early and late apoptosis | Annexin V and Propidium Iodide Staining |
| HER2-positive cells | Not specified | Positive | Triggered apoptosis through cleaved PARP and caspase-3 activation | Western Blot, Annexin V Staining |
Key In Vitro Experimental Protocols
Detailed methodologies for the principal in vitro assays used to characterize the activity of Deruxtecan are outlined below.
Cell Viability Assay
Objective: To determine the concentration-dependent cytotoxic effect of T-DXd on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of T-DXd or a control ADC.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using one of the following methods:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured.
-
Cellular ATP Quantification: A reagent that lyses cells and measures ATP levels is added, and luminescence is recorded as a measure of cell viability.
-
-
Data Analysis: The results are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay
Objective: To quantify the induction of apoptosis in cancer cells following treatment with T-DXd.
Methodology:
-
Cell Treatment: Cells are cultured and treated with T-DXd at a specified concentration for a defined period.
-
Cell Harvesting: Adherent cells are detached, and both adherent and floating cells are collected.
-
Staining: Cells are washed and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or 7-AAD (to detect late apoptotic and necrotic cells) in a binding buffer.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified to determine the extent of apoptosis induction.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To measure the ability of T-DXd to mediate the killing of HER2-positive target cancer cells by immune effector cells.
Methodology:
-
Target Cell Preparation: HER2-expressing cancer cells (target cells) are seeded in a 96-well plate. In some protocols, target cells are labeled with a fluorescent dye like Calcein AM.
-
Effector Cell Preparation: Effector cells, such as peripheral blood mononuclear cells (PBMCs) or Natural Killer (NK) cells, are isolated.
-
Co-culture: The effector cells are added to the target cells at various effector-to-target (E:T) ratios in the presence of different concentrations of T-DXd or a control antibody.
-
Incubation: The co-culture is incubated for a period sufficient to allow for cell lysis (e.g., 4-6 hours).
-
Cytotoxicity Measurement:
-
Release Assay: The amount of a substance released from lysed target cells (e.g., lactate dehydrogenase [LDH] or Calcein AM) into the supernatant is measured.
-
Flow Cytometry: The percentage of lysed target cells is determined by staining with a viability dye and analyzing via flow cytometry.
-
-
Data Analysis: The percentage of specific cell lysis is calculated by subtracting the spontaneous lysis (target cells with effector cells but no antibody) from the total lysis.
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and processes involved in the in vitro activity of Deruxtecan.
References
The Role of Deuterium in Deruxtecan-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Deruxtecan-d5, a deuterated form of Deruxtecan, the drug component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. This document will delve into the core principles of deuterium substitution, the known characteristics of this compound, its mechanism of action, and relevant experimental protocols for its analysis.
Introduction to Deuteration in Drug Development
Deuteration is the strategic replacement of one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[1] This substitution can significantly impact a drug's pharmacokinetic profile due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism.[1] This can lead to a reduced rate of metabolism, potentially resulting in a longer drug half-life, increased exposure, and an altered metabolic profile.[1][2]
This compound is a deuterium-labeled version of Deruxtecan.[2] Its molecular formula is C52H51D5FN9O13. While the precise location of the five deuterium atoms is not publicly disclosed in the available literature, its primary application in research is as an internal standard for quantitative analysis in techniques like liquid chromatography-mass spectrometry (LC-MS). This indicates that its main purpose is to serve as a tracer for accurate quantification of the non-deuterated drug in biological samples, rather than to intentionally alter the therapeutic properties of Deruxtecan itself.
Deruxtecan: Structure and Mechanism of Action
Deruxtecan is a highly potent topoisomerase I inhibitor and the cytotoxic payload of the antibody-drug conjugate, Trastuzumab Deruxtecan. The ADC consists of three main components:
-
A humanized anti-HER2 monoclonal antibody (Trastuzumab): This targets the ADC to cancer cells that overexpress the HER2 receptor.
-
A cleavable tetrapeptide-based linker: This linker is designed to be stable in circulation but is cleaved by lysosomal enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.
-
The topoisomerase I inhibitor payload (Deruxtecan, DXd): Once released, DXd is a potent cytotoxic agent.
The mechanism of action of Trastuzumab Deruxtecan is a multi-step process. After the ADC binds to the HER2 receptor on the surface of a cancer cell, the complex is internalized. Inside the cell, the linker is cleaved, releasing the DXd payload. DXd then intercalates into the DNA and stabilizes the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand breaks created by topoisomerase I during DNA replication and transcription, leading to the accumulation of DNA double-strand breaks and ultimately, apoptotic cell death.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the DXd payload and a general workflow for evaluating deuterated drug candidates.
}
Caption: DXd Payload Signaling Pathway
}
Caption: Deuterated Drug Evaluation WorkflowQuantitative Data
As this compound is primarily used as an internal standard, there is a lack of publicly available, direct comparative pharmacokinetic data between Deruxtecan and this compound that would demonstrate a therapeutic alteration. The purpose of its deuteration is to create a mass shift for detection in mass spectrometry, while ensuring it behaves chromatographically and in the ion source similarly to the non-deuterated analyte for accurate quantification.
However, for context, the following table summarizes key pharmacokinetic parameters of the non-deuterated Trastuzumab Deruxtecan (the full ADC) from clinical studies.
| Parameter | Value | Reference |
| Trastuzumab Deruxtecan | ||
| Half-life (t½) | ~7 days | |
| Clearance | ~0.4 L/day | |
| Volume of Distribution (Vd) | ~3.1 L | |
| Released DXd Payload | ||
| Half-life (t½) | ~1.37 hours (in animal models) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Deruxtecan and this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing the cytotoxicity of antibody-drug conjugates.
Objective: To determine the in vitro potency (IC50) of an ADC by measuring cell viability.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3, NCI-N87)
-
Cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for NCI-N87) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trastuzumab Deruxtecan
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of Trastuzumab Deruxtecan in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Pharmacokinetic Analysis using LC-MS/MS
This protocol outlines a general method for the quantification of Deruxtecan in plasma samples using this compound as an internal standard.
Objective: To determine the concentration of Deruxtecan in plasma over time to calculate pharmacokinetic parameters.
Materials:
-
Plasma samples from subjects dosed with Trastuzumab Deruxtecan
-
Deruxtecan analytical standard
-
This compound (internal standard)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a 96-well plate, add 150 µL of acetonitrile containing a known concentration of this compound (e.g., 10 ng/mL).
-
Vortex the plate for 5 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Deruxtecan from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow rate: 0.4 mL/min.
-
Injection volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Deruxtecan and this compound. The exact m/z values would need to be determined based on the instrument and fragmentation pattern.
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of Deruxtecan and this compound.
-
Calculate the peak area ratio of Deruxtecan to this compound.
-
Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of Deruxtecan in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Conclusion
This compound serves as an essential tool for the precise bioanalysis of Deruxtecan, the potent cytotoxic payload of Trastuzumab Deruxtecan. While the deuteration in this compound is primarily for analytical purposes as an internal standard, the principles of the kinetic isotope effect highlight a broader strategy in drug development to enhance the pharmacokinetic properties of therapeutic agents. A thorough understanding of Deruxtecan's mechanism of action and the application of robust experimental protocols are critical for advancing research and development in the field of antibody-drug conjugates. As research continues, further insights into the nuanced roles of deuterium in complex molecules like Deruxtecan may emerge, potentially opening new avenues for therapeutic optimization.
References
A Technical Guide to Deruxtecan-d5 for Early-Stage Drug Discovery
Introduction: Deruxtecan is a pivotal component in the field of antibody-drug conjugates (ADCs), serving as a potent drug-linker that combines a topoisomerase I inhibitor with a cleavable peptide linker. Its deuterated form, Deruxtecan-d5, is an indispensable tool in early-stage drug discovery and development. As a stable isotope-labeled internal standard, this compound enables precise quantification in bioanalytical assays, which is critical for pharmacokinetic (PK) and metabolic profiling of ADCs like Trastuzumab Deruxtecan (T-DXd).[1][2] This guide provides an in-depth technical overview of Deruxtecan, its mechanism of action within an ADC, and the specific applications of this compound for researchers and drug development professionals.
Core Components and Structure
Deruxtecan is a conjugate molecule comprising two key functional parts: a potent cytotoxic payload and a specialized linker system.[3][4]
-
Payload (DXd): An exatecan derivative (DXd) that acts as a highly potent topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme for relaxing DNA supercoils during replication and transcription; its inhibition leads to DNA damage and subsequent apoptotic cell death.[5] The payload of T-DXd is approximately 10 times more potent than SN-38, the active metabolite of irinotecan.
-
Linker: A maleimide-GGFG (glycine-glycine-phenylalanine-glycine) tetrapeptide-based linker. This linker is designed to be stable in circulation but is enzymatically cleavable by lysosomal enzymes, such as cathepsins, which are often upregulated in tumor cells. This ensures the targeted release of the DXd payload within the cancer cells.
Mechanism of Action in an ADC Context
The therapeutic efficacy of Deruxtecan is realized when it is conjugated to a monoclonal antibody, forming an ADC such as Trastuzumab Deruxtecan (T-DXd). The mechanism involves targeted delivery and a powerful bystander effect.
-
Binding and Internalization: The antibody component of the ADC (e.g., Trastuzumab) binds to its target antigen on the surface of a cancer cell (e.g., HER2).
-
Endocytosis: Following binding, the entire ADC-antigen complex is internalized by the cell into an endosome.
-
Payload Release: The endosome fuses with a lysosome, where lysosomal enzymes cleave the GGFG linker, releasing the active DXd payload into the cytoplasm.
-
DNA Damage: The freed DXd payload translocates to the nucleus, where it inhibits topoisomerase I, leading to DNA strand breaks and apoptosis.
-
Bystander Effect: DXd is highly membrane-permeable, allowing it to diffuse out of the targeted cancer cell and into adjacent tumor cells. This "bystander effect" enables the killing of neighboring cancer cells, even those that may not express the target antigen, which is crucial for treating heterogeneous tumors.
The Role of this compound in Bioanalysis
In early-stage drug discovery, accurately quantifying the concentration of a drug and its metabolites in biological samples is fundamental. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (e.g., LC-MS/MS).
The use of a SIL-IS is the gold standard in bioanalysis. Because this compound is chemically identical to Deruxtecan but has a higher mass due to the deuterium atoms, it co-elutes chromatographically and exhibits similar ionization efficiency. This allows it to correct for variations in sample preparation, extraction, and instrument response, leading to highly accurate and precise quantification of the analyte (Deruxtecan).
Key Preclinical and Physicochemical Data
Quantitative data is essential for evaluating the potential of a new therapeutic agent. The following tables summarize key properties and efficacy data related to Deruxtecan and its ADC form, T-DXd.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅₂H₅₁D₅FN₉O₁₃ | |
| Molecular Weight | 1039.08 g/mol | |
| Appearance | Solid at room temperature |
| Primary Use | Internal standard for quantitative analysis | |
Table 2: Key Quantitative Data for Trastuzumab Deruxtecan (T-DXd)
| Parameter | Value | Context | Reference |
|---|---|---|---|
| Drug-to-Antibody Ratio (DAR) | ~8 | T-DXd | |
| Cmax (at therapeutic dose) | 122 µg/mL | Clinical Study | |
| Objective Response Rate (ORR) | 60.9% | DESTINY-Breast01 (HER2+ Breast Cancer) | |
| Median Progression-Free Survival | 16.4 months | DESTINY-Breast01 (HER2+ Breast Cancer) | |
| ORR (HER2-mutant NSCLC) | 72.7% | Phase I Study |
| ORR (Colorectal Cancer) | 5% | Phase I Study | |
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research and development.
Protocol 5.1: Synthesis of Deruxtecan This is a simplified overview of a complex, multi-step process.
-
Exatecan Synthesis: The synthesis begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by nitro reduction and acetylation. The resulting compound undergoes a Heck coupling with 3-butenoic acid, followed by hydrogenation to yield an intermediate. Further steps lead to the formation of the exatecan payload.
-
Linker Synthesis: A separate, multi-kilogram scale synthesis route is used to produce the advanced GGFG linker intermediate.
-
Coupling: The exatecan payload and the linker intermediate are joined under peptide coupling conditions using EDCI and HOBt·H₂O at room temperature.
-
Final Modification: The product is isolated and purified. The Fmoc protecting group is removed with DBU in THF, and the resulting amine is reacted with 6-maleimidocaproic acid to generate the final Deruxtecan molecule.
Protocol 5.2: ADC Conjugation (Trastuzumab Deruxtecan)
-
Antibody Preparation: A solution of the Trastuzumab antibody in a PBS/EDTA buffer is prepared.
-
Disulfide Bond Reduction: The solution is treated with TCEP (tris(2-carboxyethyl)phosphine) and dipotassium hydrogen phosphate to achieve a final pH of 7.4. The mixture is incubated at 37°C to reduce the interchain disulfide bonds of the antibody, exposing free cysteine residues.
-
Conjugation: The synthesized Deruxtecan (with its maleimide group) is added to the reduced antibody solution. The maleimide group reacts with the free thiols of the cysteine residues to form a stable thioether bond, yielding Trastuzumab Deruxtecan with a DAR of approximately 8.
Protocol 5.3: In Vivo Formulation for Preclinical Studies This protocol is for reference and may require optimization based on the specific animal model and administration route.
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 25 mg/mL) by dissolving it in DMSO.
-
Injection Formulation (Example: DMSO/Corn Oil):
-
For a final concentration of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add the stock solution to 900 µL of corn oil.
-
Mix thoroughly to obtain a clear solution or a uniform suspension ready for administration.
-
-
Injection Formulation (Example: Aqueous with Solubilizers):
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 450 µL of saline (0.9% NaCl in ddH₂O) and mix until clear.
-
Protocol 5.4: Bioanalytical Characterization of T-DXd by Mass Spectrometry
-
Instrumentation: Use a high-resolution mass spectrometer (HRAM) such as a Thermo Scientific Orbitrap Exploris 240 coupled with a Vanquish Flex UHPLC system.
-
Intact Mass Analysis (Native): Analyze the ADC under native conditions to determine the molecular weight and calculate the average DAR. Load approximately 20 µg of the sample for analysis.
-
Reduced Chains Analysis: Dilute T-DXd to 1 mg/mL in a denaturing buffer (7M guanidine hydrochloride, 50mM Tris-HCl, pH 8.3). Reduce the disulfide bonds with DTT to separate the light and heavy chains for individual mass analysis.
-
Subunit Analysis: Dilute T-DXd to 0.5 mg/mL in 50mM Tris-HCl (pH 7.9). Digest with the IdeS enzyme to cleave the heavy chains below the hinge region, creating F(ab')₂ and Fc fragments. Further reduce with DTT for analysis of scFc, Fd', and LC subunits.
-
Peptide Mapping: Dilute T-DXd to 1 mg/mL in denaturing buffer. Reduce the ADC with DTT, alkylate the free cysteines (e.g., with iodoacetamide), and perform enzymatic digestion with trypsin. Analyze the resulting peptides by LC-MS/MS to confirm sequence coverage and identify conjugation sites.
Conclusion: Deruxtecan represents a significant advancement in the design of ADCs, offering a highly potent and selectively delivered cytotoxic payload. For scientists in early-stage drug discovery, its deuterated analog, this compound, is a fundamentally important tool. By enabling robust and accurate quantification, this compound underpins the critical pharmacokinetic and bioanalytical studies that are essential for advancing novel ADC candidates from the laboratory to clinical trials. A thorough understanding of its synthesis, mechanism, and analytical application is key to leveraging its full potential in the development of next-generation cancer therapeutics.
References
- 1. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Deruxtecan and its Analogs: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the foundational research on deruxtecan and its analogs, intended for researchers, scientists, and drug development professionals. It covers the core mechanism of action, quantitative preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Principles of Deruxtecan
Deruxtecan is a potent topoisomerase I inhibitor that serves as the cytotoxic payload in a new class of antibody-drug conjugates (ADCs). The most prominent example is Trastuzumab Deruxtecan (T-DXd), an ADC targeting HER2-expressing cancer cells. The foundational design of deruxtecan-based ADCs incorporates three key components:
-
A Monoclonal Antibody: Provides specificity by targeting a tumor-associated antigen (e.g., Trastuzumab targeting HER2).
-
A Cleavable Linker: A tetrapeptide-based linker designed to be stable in systemic circulation but cleaved by enzymes like cathepsins, which are highly expressed in the tumor microenvironment and within lysosomes.[1][2]
-
The Deruxtecan (DXd) Payload: A highly potent exatecan derivative that inhibits topoisomerase I, leading to DNA damage and cell death.[3] A key feature is its high membrane permeability, which enables a significant "bystander effect".[4][5]
Mechanism of Action: From Binding to Bystander Killing
The therapeutic effect of a deruxtecan-based ADC is a multi-step process involving targeted delivery, intracellular release, and broad cytotoxic impact.
-
Binding and Internalization: The ADC binds to its target receptor (e.g., HER2) on the tumor cell surface, leading to the formation of an ADC-receptor complex that is internalized via endocytosis.
-
Payload Release: Inside the cell, the complex is trafficked to lysosomes, where the acidic environment and resident proteases (e.g., Cathepsin B and L) cleave the linker, releasing the active DXd payload into the cytoplasm.
-
Topoisomerase I Inhibition: DXd diffuses into the nucleus and binds to the topoisomerase I-DNA complex. This stabilizes the complex, prevents the re-ligation of single-strand DNA breaks created during normal DNA replication, and leads to the accumulation of double-strand DNA breaks.
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and ultimately induces programmed cell death (apoptosis).
-
Bystander Effect: Due to its high membrane permeability, the released DXd can diffuse out of the target cell and penetrate adjacent tumor cells, regardless of their target antigen expression. This "bystander killing" is crucial for efficacy in heterogeneous tumors with varied antigen expression.
Signaling Pathway and Cellular Process Visualization
Caption: The mechanism of action of Trastuzumab Deruxtecan, from HER2 binding to bystander killing.
Quantitative Data from Foundational Studies
The following tables summarize key quantitative data from preclinical and clinical research, demonstrating the potency and pharmacokinetic profile of deruxtecan-based ADCs.
Table 1: In Vitro Cytotoxicity of Trastuzumab Deruxtecan (T-DXd)
| Cell Line | Cancer Type | HER2 Expression | IC50 (ng/mL) | Reference |
| SK-BR-3 | Breast Cancer | High (3+) | 3.6 | |
| NCI-N87 | Gastric Cancer | High (3+) | 15.1 | |
| Calu-3 | Lung Cancer | High (3+) | 7.2 | |
| KPL-4 | Breast Cancer | High (3+) | 11.5 | |
| T47D | Breast Cancer | Low (1+) | 185.2 | |
| MDA-MB-231 | Breast Cancer | Negative | >1000 |
Table 2: Pharmacokinetic Parameters of Trastuzumab Deruxtecan in Humans (DESTINY-Breast01 Trial)
| Parameter | 5.4 mg/kg Dose | Unit |
| T-DXd (ADC) | ||
| Cmax | 124 | µg/mL |
| AUC (0-21d) | 1480 | µg·day/mL |
| T1/2 | 5.7 | days |
| Total Antibody | ||
| Cmax | 129 | µg/mL |
| AUC (0-21d) | 1630 | µg·day/mL |
| T1/2 | 5.8 | days |
Key Experimental Protocols
Reproducible and rigorous methodologies are the foundation of drug development. The following sections detail the protocols for key assays used to characterize deruxtecan ADCs.
In Vitro Growth Inhibition Assay
Objective: To determine the concentration of an ADC that inhibits cancer cell growth by 50% (GI50/IC50) in vitro.
Methodology:
-
Cell Plating: Tumor cells are seeded into 96-well microplates at a density of 1,000-5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Addition: The ADC is serially diluted in culture medium and added to the wells. A vehicle control (no drug) is also included.
-
Incubation: Plates are incubated for 5-7 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: Cell viability is assessed using a fluorescent reagent such as CellTiter-Blue®. The fluorescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The GI50/IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Workflow for Growth Inhibition Assay
Caption: A typical workflow for an in vitro growth inhibition assay to determine IC50 values.
Bystander Killing Co-Culture Assay
Objective: To quantify the cytotoxic effect of an ADC on antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Labeling: The antigen-positive (e.g., HER2-positive) cell line is labeled with a stable fluorescent protein like GFP. The antigen-negative cell line is labeled with a different fluorescent marker (e.g., mCherry) or a nuclear stain (e.g., Hoechst) for identification.
-
Co-Culture Seeding: The two labeled cell lines are mixed at a defined ratio (e.g., 1:1 or 1:3) and seeded into 96-well plates.
-
ADC Treatment: The co-culture is treated with serial dilutions of the ADC and incubated for 72-120 hours.
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. The system identifies and counts the number of viable and dead cells for each population based on their fluorescent labels and a viability dye (e.g., propidium iodide).
-
Quantification: The percentage of cell death in the antigen-negative population is calculated relative to untreated controls to determine the extent of bystander killing.
Logical Flow of Bystander Effect Quantification
Caption: Logical flow for designing and analyzing a co-culture bystander killing assay.
References
- 1. What is the mechanism of action of Fam-trastuzumab deruxtecan-NXKI? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 4. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Quantitative Analysis of Deruxtecan in Human Plasma Using Deruxtecan-d5 by LC-MS/MS
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) trastuzumab deruxtecan, in human plasma. The method utilizes a stable isotope-labeled internal standard, Deruxtecan-d5, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. The protocol includes a comprehensive guide to sample preparation using solid-phase extraction (SPE), chromatographic conditions, and mass spectrometric parameters. Method performance characteristics, including linearity, precision, accuracy, and recovery, are summarized to demonstrate the robustness and reliability of the assay for pharmacokinetic studies and drug development research.
Introduction
Deruxtecan is a potent topoisomerase I inhibitor that is delivered to HER2-expressing tumor cells via the monoclonal antibody trastuzumab in the form of the ADC, trastuzumab deruxtecan (T-DXd). Upon binding to the HER2 receptor on tumor cells, T-DXd is internalized, and the linker is cleaved, releasing deruxtecan to induce DNA damage and apoptosis.[1][2] Accurate quantification of the released deruxtecan in biological matrices is crucial for understanding the pharmacokinetics (PK), efficacy, and safety of T-DXd.
This application note describes a highly selective and sensitive LC-MS/MS method for the determination of deruxtecan in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[3]
Mechanism of Action of Trastuzumab Deruxtecan
Trastuzumab deruxtecan exerts its anti-tumor effect through a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of its payload.
Caption: Mechanism of action of trastuzumab deruxtecan.
Experimental Protocols
Materials and Reagents
-
Deruxtecan reference standard
-
This compound internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Equipment
-
Liquid chromatography system (e.g., Shimadzu Nexera)
-
Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 6500+)
-
Analytical balance
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow outlines the extraction of deruxtecan from human plasma.
Caption: Solid-Phase Extraction (SPE) workflow for deruxtecan.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Optimized for separation of deruxtecan and IS |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Deruxtecan: m/z 530.2 -> 384.1 (Quantifier), m/z 530.2 -> 241.1 (Qualifier) This compound: m/z 535.2 -> 389.1 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The provided transitions are representative based on the structure of deruxtecan.
Quantitative Data
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal concentration |
| Precision at LLOQ | ≤ 20% CV |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| Low | 0.3 | 95.0 - 105.0 | ≤ 10.0 | 93.0 - 107.0 | ≤ 12.0 |
| Mid | 10.0 | 97.0 - 103.0 | ≤ 8.0 | 96.0 - 104.0 | ≤ 9.0 |
| High | 80.0 | 98.0 - 102.0 | ≤ 7.0 | 97.5 - 102.5 | ≤ 8.0 |
Table 3: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Deruxtecan | 85.2 | 88.5 | 86.9 |
| This compound | 87.1 | 89.0 | 87.5 |
Conclusion
This application note provides a detailed and robust method for the quantitative analysis of deruxtecan in human plasma using this compound as an internal standard. The described SPE and LC-MS/MS protocol demonstrates excellent sensitivity, linearity, accuracy, and precision, making it suitable for supporting pharmacokinetic assessments in clinical and non-clinical studies of trastuzumab deruxtecan. The provided workflows and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development.
References
Application Note: In Vitro Metabolism of Deruxtecan-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan (T-DXd), is a potent topoisomerase I inhibitor.[1][2] Understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions. The payload, DXd, is known to be metabolized by cytochrome P450 3A4 (CYP3A4) in vitro.[3] This application note provides a detailed protocol for assessing the in vitro metabolism of a stable isotope-labeled version of Deruxtecan, Deruxtecan-d5, using human liver microsomes. The use of a labeled analog facilitates precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The protocol outlines the experimental workflow, from incubation in a microsomal matrix to sample analysis and data interpretation. The provided methodologies are intended to enable researchers to determine key metabolic parameters such as metabolic stability (half-life, intrinsic clearance) and to identify potential metabolites.
Metabolic Pathway of Deruxtecan
The metabolism of Deruxtecan is primarily mediated by the CYP3A4 enzyme. This process typically involves oxidative reactions, leading to the formation of one or more metabolites. The exact structure of these metabolites requires detailed characterization, but a primary oxidative metabolite is often the first product in this pathway.
References
Application Notes and Protocols for In Vivo Experimental Design with Deruxtecan-d5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design involving Trastuzumab Deruxtecan (T-DXd), with a specific focus on the role of Deruxtecan-d5 in the bioanalytical workflow. The protocols outlined below are intended to assist in the preclinical evaluation of T-DXd's efficacy, pharmacokinetics, and pharmacodynamics.
Introduction to Deruxtecan and the Role of this compound
Trastuzumab Deruxtecan (T-DXd) is an antibody-drug conjugate (ADC) that has demonstrated significant antitumor activity in various preclinical and clinical settings.[1][2] It is composed of the anti-HER2 antibody, trastuzumab, linked to a topoisomerase I inhibitor payload, deruxtecan (DXd), via a cleavable linker.[2] The targeted delivery of deruxtecan to HER2-expressing tumor cells allows for a potent cytotoxic effect.[2]
This compound is a stable, deuterium-labeled version of deruxtecan.[3] In in vivo experimental design, this compound is not used as a therapeutic agent but serves as a critical internal standard for the quantitative analysis of deruxtecan in biological matrices (e.g., plasma, tumor tissue) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification, as it corrects for variability during sample preparation and analysis.
Key Signaling Pathway of Trastuzumab Deruxtecan
The mechanism of action of Trastuzumab Deruxtecan involves several key steps, from binding to HER2 on the tumor cell surface to the induction of DNA damage by the released deruxtecan payload.
References
- 1. Quantitative evaluation of trastuzumab deruxtecan pharmacokinetics and pharmacodynamics in mouse models of varying degrees of HER2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Note: Development of a Quantitative LC-MS/MS Method for Deruxtecan-d5 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a comprehensive strategy for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Deruxtecan in human plasma, using Deruxtecan-d5 as an internal standard. Deruxtecan is the potent topoisomerase I inhibitor payload of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. Accurate quantification of the released payload is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, along with a systematic approach to method development and validation.
Introduction
Trastuzumab Deruxtecan is an antibody-drug conjugate that has shown significant efficacy in the treatment of certain cancers.[1] The ADC consists of the monoclonal antibody Trastuzumab linked to the cytotoxic agent Deruxtecan (a derivative of exatecan) via a cleavable linker.[2] Upon internalization into target cells, the linker is cleaved, releasing Deruxtecan to exert its topoisomerase I inhibitory effect, leading to DNA damage and apoptosis.[1]
The pharmacokinetic profile of the released payload is a critical parameter in understanding the efficacy and safety of the ADC. Therefore, a reliable and sensitive bioanalytical method for the quantification of Deruxtecan in biological matrices is essential. LC-MS/MS is the preferred platform for such an analysis due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variability in sample processing.
This application note provides a starting point for researchers to develop and validate a quantitative LC-MS/MS method for Deruxtecan in human plasma.
Experimental Workflow
The overall workflow for the LC-MS/MS method development for this compound is depicted in the following diagram.
Materials and Methods
Reagents and Materials
-
Deruxtecan reference standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation
-
A sensitive and selective LC-MS/MS system, such as a SCIEX Triple Quad™ or equivalent.
-
A UPLC system, such as a Shimadzu Nexera or Waters ACQUITY.
Stock and Working Solutions
-
Deruxtecan Stock Solution (1 mg/mL): Accurately weigh and dissolve Deruxtecan in DMSO.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in DMSO.
-
Working Solutions: Prepare serial dilutions of the stock solutions in acetonitrile/water (50:50, v/v) to create calibration standards and quality control (QC) samples.
Method Development Strategy
A systematic approach is required to develop a robust LC-MS/MS method. The following sections outline the key steps.
Mass Spectrometry
The first step in method development is to optimize the mass spectrometric parameters for both Deruxtecan and this compound.
Protocol for MRM Transition Optimization:
-
Prepare a 1 µg/mL solution of Deruxtecan and this compound in acetonitrile/water (50:50, v/v) with 0.1% formic acid.
-
Infuse the solutions directly into the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Obtain the full scan mass spectrum to identify the precursor ion ([M+H]⁺) for each compound.
-
Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.
-
Select at least two MRM transitions for each compound (one for quantification and one for confirmation).
-
Optimize the collision energy (CE) and other compound-dependent parameters for each transition to maximize signal intensity.
Proposed MRM Transitions (Hypothetical - to be determined experimentally):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Deruxtecan | [To be determined] | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] | [To be determined] |
Liquid Chromatography
The goal of the chromatographic method is to achieve good separation of Deruxtecan from endogenous plasma components to minimize matrix effects.
Proposed LC Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase, e.g., Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Optimization Strategy:
-
Evaluate different C18 and other stationary phases (e.g., phenyl-hexyl) for optimal peak shape and retention.
-
Adjust the gradient slope and duration to ensure adequate separation from matrix interferences.
-
Optimize the mobile phase composition, including the type and concentration of the acidic modifier.
Sample Preparation
The sample preparation procedure should be simple, reproducible, and provide high recovery of the analyte. Protein precipitation is a common and effective method for plasma samples.
Protocol for Protein Precipitation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
Optimization Strategy:
-
Test different protein precipitation solvents (e.g., methanol, acetonitrile with additives).
-
Evaluate the solvent-to-plasma ratio for optimal protein removal and analyte recovery.
-
Consider other extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if significant matrix effects are observed with protein precipitation.
Method Validation
Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources.
-
Linearity and Range: The method should be linear over a defined concentration range, with a correlation coefficient (r²) ≥ 0.99.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤ 20% RSD and within 80-120% of the nominal value).
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at multiple QC levels (LLOQ, low, mid, and high).
-
Recovery: The extraction efficiency of the analyte and internal standard from the plasma matrix.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Deruxtecan | [To be determined] | [To be determined] |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Low QC | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Mid QC | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| High QC | [To be determined] | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in the development of a quantitative bioanalytical method.
Conclusion
This application note provides a comprehensive framework for the development and validation of a sensitive and specific LC-MS/MS method for the quantification of Deruxtecan in human plasma using this compound as an internal standard. The outlined strategy, including detailed protocols for method development and validation, will enable researchers to establish a reliable bioanalytical assay to support pharmacokinetic studies of this important ADC payload. The successful implementation of this method will contribute to a better understanding of the clinical pharmacology of Trastuzumab Deruxtecan.
References
Application Notes and Protocols for Deruxtecan-d5 in Antibody-Drug Conjugate (ADC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deruxtecan and the Role of Deuterated Analogs
Deruxtecan (DXd) is a highly potent topoisomerase I inhibitor and the cytotoxic payload in a new generation of successful Antibody-Drug Conjugates (ADCs).[1][2][3] ADCs such as Trastuzumab Deruxtecan (T-DXd, Enhertu®) and Datopotamab Deruxtecan (Dato-DXd) combine the tumor-targeting specificity of a monoclonal antibody with the powerful cell-killing ability of payloads like Deruxtecan.[1][4] The mechanism involves the ADC binding to a target antigen on the tumor cell surface, internalization, and subsequent cleavage of the linker to release the Deruxtecan payload. The released, membrane-permeable DXd can then enter the nucleus, inhibit topoisomerase I, cause DNA damage, and induce apoptosis. A key feature of Deruxtecan is its ability to exert a "bystander effect," where the payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their antigen expression level.
In the research and development of these complex biotherapeutics, understanding their pharmacokinetics (PK) is critical to optimizing efficacy and minimizing toxicity. This involves accurately measuring the concentration of various ADC components in biological matrices over time, including the concentration of the released, unconjugated (free) payload.
This is the primary application of Deruxtecan-d5 , a stable, isotopically labeled version of Deruxtecan. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are considered the gold standard for use as internal standards (IS). Because this compound is chemically and physically almost identical to Deruxtecan, it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows the mass spectrometer to distinguish it from the non-labeled analyte. By adding a known amount of this compound to every sample at the beginning of the workflow, it can reliably correct for variability in sample preparation and instrument response, ensuring highly accurate and precise quantification of the free Deruxtecan payload.
Application Notes: Pharmacokinetic Analysis of ADC Payloads
The principal application of this compound is in the quantitative bioanalysis of free Deruxtecan in biological matrices (e.g., plasma, serum, tissue homogenates) to support preclinical and clinical pharmacokinetic studies of Deruxtecan-based ADCs.
Key Objectives of Free Payload Quantification:
-
Assess Linker Stability: Measuring the concentration of prematurely released Deruxtecan in circulation helps to evaluate the in-vivo stability of the ADC's linker.
-
Understand Efficacy and Bystander Effect: Quantifying the amount of payload released within the tumor microenvironment can provide insights into the ADC's efficacy and the extent of the bystander effect.
-
Evaluate Safety and Toxicity: Systemic exposure to the potent cytotoxic payload is a primary driver of off-target toxicity. Accurate PK data for free Deruxtecan is essential for establishing a therapeutic window and understanding the safety profile of the ADC.
-
Inform PK/PD Modeling: The concentration-time profiles of free Deruxtecan, along with other ADC analytes, are crucial inputs for pharmacokinetic/pharmacodynamic (PK/PD) models that aim to predict the optimal dosing regimen.
Analytical Platform: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying small-molecule payloads due to its high sensitivity, specificity, and wide dynamic range, which are necessary to measure the typically low concentrations of free payload in circulation.
Diagrams and Visualizations
Mechanism of Action of a Deruxtecan-based ADC
Caption: Mechanism of action for a Deruxtecan-based ADC targeting HER2.
Bioanalytical Workflow using this compound
Caption: Workflow for quantifying free Deruxtecan using this compound as an internal standard.
Experimental Protocol: Quantification of Free Deruxtecan in Human Plasma
This protocol provides a representative method for the determination of unconjugated Deruxtecan in human plasma using LC-MS/MS with this compound as an internal standard.
4.1 Materials and Reagents
-
Deruxtecan reference standard (Cayman Chemical, MedChemExpress, or equivalent)
-
This compound (Toronto Research Chemicals, Alsachim, or equivalent)
-
Control Human Plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol (MeOH), LC-MS Grade
-
Formic Acid (FA), LC-MS Grade
-
Water, LC-MS Grade
-
96-well protein precipitation plates and collection plates
4.2 Preparation of Stock and Working Solutions
-
Stock Solutions (1.00 mg/mL): Separately weigh and dissolve Deruxtecan and this compound in DMSO or Methanol to create 1.00 mg/mL primary stock solutions. Store at -20°C.
-
Calibration Standard (CS) Working Solutions: Serially dilute the Deruxtecan stock solution with 50:50 ACN:Water to prepare working solutions for calibration standards.
-
Quality Control (QC) Working Solutions: Prepare QC working solutions from a separate weighing of the Deruxtecan stock solution.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with ACN to a final concentration of 100 ng/mL.
4.3 Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, calibration standards, and quality controls into a 96-well plate.
-
Add 200 µL of the IS Working Solution (100 ng/mL this compound in ACN) to all wells except for the blank matrix samples (to which 200 µL of ACN is added).
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well collection plate.
-
Add 150 µL of LC-MS grade water to each well. Seal and vortex briefly.
-
The plate is now ready for injection onto the LC-MS/MS system.
4.4 LC-MS/MS Conditions (Representative)
-
LC System: Shimadzu Nexera, Waters Acquity, or equivalent UPLC/HPLC system.
-
Mass Spectrometer: Sciex 6500+, Waters Xevo TQ-XS, or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: To be determined by direct infusion of reference standards. Hypothetical transitions are listed in the table below.
Data Presentation and Analysis
Quantitative data from the assay should be clearly structured. The concentration of Deruxtecan in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve generated using samples with known concentrations.
Table 1: Representative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Deruxtecan | 534.2 | 371.1 | 100 | 35 |
| This compound | 539.2 | 376.1 | 100 | 35 |
Note: Exact m/z values must be optimized experimentally.
Table 2: Example Calibration Curve Performance
| Standard Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.10 | 1,520 | 1,450,000 | 0.00105 | 0.11 | 110.0 |
| 0.50 | 7,850 | 1,480,000 | 0.00530 | 0.48 | 96.0 |
| 2.00 | 30,100 | 1,510,000 | 0.01993 | 2.05 | 102.5 |
| 10.0 | 155,000 | 1,530,000 | 0.10131 | 9.95 | 99.5 |
| 50.0 | 760,000 | 1,490,000 | 0.51007 | 50.8 | 101.6 |
| 100.0 | 1,520,000 | 1,500,000 | 1.01333 | 99.2 | 99.2 |
| Regression | y = 0.0102x + 0.0001 | r² = 0.9995 |
Table 3: Example Quality Control Sample Results
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.10 | 5 | 0.105 | 105.0 | 8.5 |
| Low QC | 0.30 | 5 | 0.289 | 96.3 | 6.2 |
| Mid QC | 8.00 | 5 | 8.21 | 102.6 | 4.1 |
| High QC | 80.0 | 5 | 78.9 | 98.6 | 3.5 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
References
- 1. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: Bioanalytical Method Validation of Deruxtecan using Deruxtecan-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deruxtecan, a potent topoisomerase I inhibitor, is the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan. Accurate quantification of Deruxtecan in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. This document outlines a comprehensive protocol for the validation of a bioanalytical method for Deruxtecan in human plasma using a stable isotope-labeled internal standard, Deruxtecan-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical methods, as it closely mimics the analyte throughout sample preparation and analysis, compensating for variability.[1][2][3] This method is developed and validated based on the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[4]
Bioanalytical Method Overview
This method employs protein precipitation for sample extraction followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection. This compound is added to all samples, calibrators, and quality control (QC) samples to ensure accurate quantification.
Experimental Workflow
Caption: Bioanalytical workflow from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Deruxtecan reference standard
-
This compound internal standard
-
Control human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions Preparation
-
Deruxtecan Stock Solution (1 mg/mL): Accurately weigh and dissolve Deruxtecan in a suitable solvent (e.g., DMSO).
-
This compound Stock Solution (1 mg/mL): Prepare similarly to the Deruxtecan stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 acetonitrile:water to create calibration standards and QC samples.
Sample Preparation Protocol
-
Aliquot 50 µL of plasma samples, calibration standards, or QC samples into a 96-well plate.
-
Add 10 µL of this compound working solution (internal standard) to each well.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: ExionLC AD system or equivalent.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX 7500+ system or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be optimized for Deruxtecan and this compound.
| Time (min) | %B |
| 0.0 | 5 |
| 2.0 | 95 |
| 2.5 | 95 |
| 2.6 | 5 |
| 3.5 | 5 |
| Table 1: Example LC Gradient. |
Bioanalytical Method Validation
The method was validated according to ICH M10 guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Validation Parameters Logic
Caption: Key parameters for bioanalytical method validation.
Selectivity
The method's selectivity was evaluated by analyzing blank plasma from at least six different sources. No significant interference was observed at the retention times of Deruxtecan and this compound.
Linearity and Range
The calibration curve was linear over the range of 0.05 to 50 ng/mL. A weighted (1/x²) linear regression was used.
| Calibration Standard (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0.05 (LLOQ) | 98.2 | 8.5 |
| 0.1 | 101.5 | 6.2 |
| 0.5 | 99.8 | 4.1 |
| 2.5 | 102.1 | 3.5 |
| 10 | 97.6 | 2.8 |
| 25 | 98.9 | 3.1 |
| 40 | 100.8 | 2.5 |
| 50 (ULOQ) | 99.5 | 2.2 |
| Table 2: Calibration Curve Performance (n=3). |
Accuracy and Precision
Intra- and inter-day accuracy and precision were assessed using four levels of QC samples.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.05 | 103.4 | 9.1 | 101.8 | 10.5 |
| Low | 0.15 | 98.7 | 7.5 | 99.5 | 8.2 |
| Medium | 7.5 | 101.2 | 5.3 | 100.4 | 6.1 |
| High | 35 | 97.9 | 4.1 | 98.6 | 4.9 |
| Table 3: Accuracy and Precision Data (n=6 replicates over 3 days). |
Stability
The stability of Deruxtecan was evaluated under various conditions to ensure sample integrity during storage and processing.
| Stability Condition | Duration | Temperature | Accuracy (%) |
| Bench-top | 6 hours | Room Temperature | 98.5 (Low QC), 101.1 (High QC) |
| Freeze-thaw | 3 cycles | -80°C to RT | 97.2 (Low QC), 99.8 (High QC) |
| Long-term | 30 days | -80°C | 102.3 (Low QC), 100.5 (High QC) |
| Table 4: Stability Assessment of Deruxtecan in Human Plasma. |
Conclusion
The described LC-MS/MS method for the quantification of Deruxtecan in human plasma using this compound as an internal standard is selective, linear, accurate, precise, and stable. This validated method is suitable for supporting clinical and non-clinical studies requiring the measurement of Deruxtecan concentrations. The use of a deuterated internal standard ensures high data quality and reliability, which is critical for regulatory submissions.
References
Troubleshooting & Optimization
Deruxtecan-d5 LC-MS/MS Analysis Technical Support Center
Welcome to the technical support center for the LC-MS/MS analysis of Deruxtecan-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during the LC-MS/MS analysis of this compound.
Sample Preparation
Question: I am seeing inconsistent and low recovery of this compound from my plasma samples. What are the possible causes and solutions?
Answer: Inconsistent and low recovery of this compound can be attributed to several factors related to sample preparation. As a component of an antibody-drug conjugate (ADC), its extraction can be challenging.
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Suboptimal Protein Precipitation: Incomplete protein precipitation can lead to poor recovery and significant matrix effects.[1] Ensure that the protein precipitation solvent and its volume are optimized. A common approach is to use a cold organic solvent like methanol or acetonitrile at a ratio of at least 3:1 (solvent:plasma).
-
Inefficient Lysis/Extraction from Cells: If analyzing intracellular concentrations, ensure the cell lysis method is effective in releasing the analyte without causing degradation.
-
Adsorption to Surfaces: Deruxtecan, being a hydrophobic molecule, may adsorb to plasticware.[2] Using low-retention polypropylene tubes and pipette tips can help minimize this issue.
-
Instability in Matrix: this compound, like its non-deuterated counterpart, may be susceptible to degradation by enzymes present in the biological matrix.[3] It is crucial to process samples quickly and keep them on ice. The addition of protease inhibitors might be necessary depending on the sample type and storage conditions.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Chromatography
Question: I am observing poor peak shape (tailing or fronting) for this compound. What could be the issue?
Answer: Poor peak shape is a common chromatographic problem that can affect the accuracy and precision of quantification.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Secondary Interactions: The silanol groups on C18 columns can interact with basic functional groups on the analyte, causing peak tailing. Using a column with end-capping or a mobile phase with a competitive amine (e.g., triethylamine) can mitigate this.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Experiment with different pH values to find the optimal condition for symmetrical peaks.
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.[4] A guard column can help protect the analytical column. If the problem persists, the column may need to be flushed or replaced.
Question: My this compound internal standard is not co-eluting with the non-deuterated Deruxtecan. Why is this happening and how can I fix it?
Answer: A chromatographic shift between a deuterated internal standard and the analyte is a known phenomenon, often referred to as the "isotope effect".[5] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.
-
Optimize Chromatography: Adjusting the mobile phase gradient, flow rate, or column temperature can help to achieve better co-elution.
-
Use a Lower Resolution Column: In some instances, a column with slightly lower resolving power can help to merge the peaks of the analyte and the internal standard.
-
Consider the Impact: If a slight separation cannot be avoided, it is crucial to assess if it leads to differential matrix effects. If the matrix effects are consistent for both peaks across the calibration range, the impact on quantification may be minimal.
Mass Spectrometry
Question: I am experiencing a high background signal or ion suppression/enhancement in my this compound analysis. What are the likely causes?
Answer: High background and matrix effects are common challenges in LC-MS/MS bioanalysis, often stemming from co-eluting endogenous components from the biological matrix.
-
Matrix Effects: Phospholipids, salts, and other endogenous molecules can co-elute with this compound and interfere with its ionization, leading to suppression or enhancement of the signal.
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Modify the LC method to better separate this compound from the matrix interferences.
-
-
Contamination: Contamination from solvents, plasticware, or the LC-MS system itself can contribute to high background noise. Ensure the use of high-purity solvents and clean equipment.
Experimental Protocol: Evaluation of Matrix Effects
A post-extraction addition experiment is a standard method to evaluate matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound and Deruxtecan in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then this compound and Deruxtecan are spiked into the extracted matrix.
-
Set C (Pre-Extraction Spike): this compound and Deruxtecan are spiked into the blank matrix before the extraction process.
-
-
Analyze the samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the peak areas:
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Interpreting Matrix Effect and Recovery Data
| Parameter | Value | Interpretation |
| Matrix Factor (MF) | < 100% | Ion Suppression |
| > 100% | Ion Enhancement | |
| ~ 100% | No significant matrix effect | |
| Recovery (RE) | < 85% | Inefficient extraction |
| 85-115% | Acceptable recovery | |
| > 115% | Potential for matrix enhancement during extraction |
Internal Standard Specific Issues
Question: I suspect my this compound is undergoing isotopic exchange. How can I confirm this and what are the solutions?
Answer: Isotopic exchange, or the loss of deuterium atoms and their replacement with hydrogen, can be a significant issue with deuterated internal standards, leading to inaccurate quantification.
-
Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbon atoms adjacent to carbonyl groups are more susceptible to exchange. While the exact labeling position on commercially available this compound should be verified from the supplier's certificate of analysis, it is a key factor to consider.
-
Solvent Conditions: Acidic or basic conditions can catalyze H/D exchange. Avoid storing stock solutions or processing samples in strong acids or bases. Ensure the pH of the mobile phase is within a stable range for the deuterated standard.
-
Confirmation of Exchange: To confirm isotopic exchange, incubate the this compound in the sample matrix or mobile phase over time and monitor the signal of the non-deuterated Deruxtecan. An increase in the analyte signal over time is indicative of isotopic exchange.
Logical Relationship: Investigating Isotopic Exchange
Caption: Logical workflow for investigating suspected isotopic exchange.
Question: My blank samples spiked only with this compound show a signal for the non-deuterated Deruxtecan. What is the cause?
Answer: This indicates the presence of the non-deuterated analyte as an impurity in the internal standard material.
-
Purity of the Internal Standard: The isotopic and chemical purity of the deuterated standard is crucial. A significant amount of unlabeled analyte in the internal standard will lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
-
Supplier's Certificate of Analysis: Always review the certificate of analysis provided by the supplier to check the isotopic enrichment and chemical purity of the this compound.
-
Assessing Contribution: To assess the contribution of the internal standard to the analyte signal, inject a solution of the this compound at the working concentration and monitor the mass transition of the non-deuterated Deruxtecan. The response should be negligible compared to the LLOQ.
Key Experimental Protocols
Protocol 1: Plasma Protein Precipitation
-
Pipette 50 µL of plasma into a 1.5 mL low-retention polypropylene microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
These are example parameters and should be optimized for your specific instrumentation and application.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| MRM Transitions | To be optimized for Deruxtecan and this compound |
References
Technical Support Center: Optimizing Mass Spectrometry for Deruxtecan-d5 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Deruxtecan and its deuterated internal standard, Deruxtecan-d5.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the mass spectrometry analysis of Deruxtecan?
A1: Deruxtecan is an antibody-drug conjugate (ADC), which presents several analytical challenges. These include its large molecular weight, heterogeneity due to the drug-to-antibody ratio (DAR), and the potential for instability of the linker connecting the antibody to the cytotoxic payload.[1][2] Key considerations include preventing dissociation of the non-covalently bonded light and heavy chains, managing the hydrophobicity introduced by the drug payload, and avoiding in-source fragmentation.[1][3]
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard, such as this compound, is crucial for accurate and precise quantification in mass spectrometry-based bioanalysis. It mimics the chemical and physical properties of the analyte (Deruxtecan) but has a different mass due to the deuterium atoms. This allows for correction of variability during sample preparation and analysis, such as extraction efficiency and matrix effects.
Q3: What ionization technique is most suitable for Deruxtecan analysis?
A3: Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of large biomolecules like ADCs, including Deruxtecan.[1] It is effective for both native mass spectrometry of the intact ADC and for the analysis of its subunits and released payload.
Q4: What is "native mass spectrometry" and why is it important for Deruxtecan?
A4: Native mass spectrometry (nMS) involves analyzing the ADC in its non-denatured, folded state, preserving the non-covalent interactions between the light and heavy chains. This is essential for accurately determining the molecular weight of the intact ADC and calculating the drug-to-antibody ratio (DAR). Denaturing conditions can cause the chains to dissociate, leading to inaccurate DAR measurements.
Troubleshooting Guide
Issue 1: Low or no signal for this compound.
-
Possible Cause: Incorrect MRM transitions.
-
Solution: Verify that the correct precursor and product ions for this compound are entered in the acquisition method.
-
-
Possible Cause: Suboptimal ion source settings.
-
Solution: Ensure the electrospray needle is clean and not clogged. Optimize source parameters such as capillary voltage, gas flows, and temperature.
-
-
Possible Cause: Degradation of the internal standard.
-
Solution: Prepare a fresh dilution of the this compound standard and inject it directly to confirm its integrity and response.
-
Issue 2: Poor peak shape or peak splitting.
-
Possible Cause: Mobile phase mismatch.
-
Solution: Ensure the solvent used to reconstitute the sample after preparation is not significantly stronger than the initial mobile phase conditions of the LC gradient.
-
-
Possible Cause: Column overload.
-
Solution: Try injecting a smaller sample volume or a more diluted sample.
-
-
Possible Cause: Secondary interactions with the column.
-
Solution: Adjust the mobile phase pH to ensure this compound is in a single ionic form.
-
Issue 3: High background or matrix effects.
-
Possible Cause: Inadequate sample preparation.
-
Solution: Optimize the sample preparation method. Techniques like protein precipitation, solid-phase extraction (SPE), or immunocapture can be employed to remove interfering matrix components.
-
-
Possible Cause: Co-elution with interfering substances.
-
Solution: Adjust the LC gradient to improve the separation of this compound from matrix components.
-
Issue 4: In-source fragmentation of the ADC.
-
Possible Cause: High source temperature or cone voltage.
-
Solution: Optimize ESI source parameters by reducing the cone voltage and other ion transfer parameters to minimize fragmentation.
-
Experimental Protocols & Data
Sample Preparation: Protein Precipitation for Plasma/Serum
-
Aliquoting: Take a 50 µL aliquot of the plasma or serum sample.
-
Internal Standard Spiking: Add the this compound internal standard.
-
Precipitation: Add a precipitating agent (e.g., acetonitrile) to the sample.
-
Vortexing: Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
Quantitative Data: LC-MS/MS Parameters for Deruxtecan Quantification
The following table provides a summary of typical starting parameters for the LC-MS/MS analysis of Deruxtecan. Optimization will be required for specific instruments and matrices.
| Parameter | Value | Reference |
| LC Column | Phenomenex Aries peptide XB C18 (2.1 × 100 mm, 2.6 µm) | |
| Mobile Phase A | 0.1% (v/v) formic acid in water | |
| Mobile Phase B | 0.1% (v/v) formic acid in acetonitrile | |
| Flow Rate | 0.5 mL/min | |
| Column Temperature | 40°C | |
| Injection Volume | 20 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Lower Limit of Quantitation (LLOQ) for released drug | 0.01 ng/mL in serum | |
| Lower Limit of Quantitation (LLOQ) for ADC | 0.05 µg/mL in human serum |
Visualizations
Experimental Workflow for Deruxtecan Analysis
Caption: A generalized workflow for the quantitative analysis of Deruxtecan using LC-MS/MS.
Troubleshooting Logic for Low Signal Intensity
Caption: A decision tree for troubleshooting low signal intensity of this compound.
References
- 1. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Deruxtecan-d5 Stability in Plasma
Welcome to the technical support center for Deruxtecan-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in plasma during experimental procedures. Here you will find frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: How stable is the linker of Trastuzumab Deruxtecan (T-DXd) in plasma?
A1: The linker in Trastuzumab Deruxtecan (T-DXd) is designed to be stable in plasma.[1][2][3] Pharmacokinetic analyses have shown no significant difference between the serum concentration of T-DXd and the total antibody, indicating low systemic exposure to the payload (DXd) and a stable linker in circulation.[4] In vitro studies in human plasma have demonstrated that T-DXd has high stability, with only a small amount of DXd (2.1%) being released after 21 days of incubation.[5]
Q2: What is this compound and why is it used?
A2: this compound is a deuterium-labeled version of Deruxtecan. It is commonly used as an internal standard for the quantitative analysis of Deruxtecan in biological matrices like plasma using techniques such as liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a mass shift for detection without significantly altering the chemical properties of the molecule.
Q3: What are the recommended storage conditions for plasma samples containing Trastuzumab Deruxtecan?
A3: Based on studies of the antibody component, trastuzumab, it is recommended to store plasma samples at -20°C for long-term stability. Trastuzumab has been shown to be stable in plasma for up to one year when stored at -20°C. For short-term storage, plasma samples can be kept at 4°C for up to five days. It is also crucial to minimize freeze-thaw cycles.
Q4: Can enzymatic degradation of this compound occur in plasma samples?
A4: While the linker of T-DXd is generally stable, plasma contains various enzymes that could potentially degrade the linker or the payload under certain conditions. The linker is designed to be cleaved by enzymes that are upregulated in tumor cells. To minimize the risk of enzymatic degradation during sample handling, it is crucial to keep plasma samples on ice and process them promptly. The use of protease inhibitors may also be considered depending on the specific experimental goals.
Q5: What factors can influence the stability of this compound in plasma during bioanalysis?
A5: Several factors can affect the stability of this compound in plasma, including:
-
Temperature: Elevated temperatures can increase the rate of chemical and enzymatic degradation.
-
pH: Deviations from the physiological pH of plasma could potentially affect the stability of the ADC.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the degradation of large molecules like antibody-drug conjugates.
-
Storage Duration: Extended storage, even under recommended conditions, can eventually lead to some degradation.
-
Matrix Effects: The complex composition of plasma can sometimes interfere with the analysis.
Troubleshooting Guides
Issue 1: Low Recovery of this compound from Plasma Samples
This guide addresses potential reasons for lower-than-expected quantification of this compound in plasma.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation during Sample Handling | Ensure plasma samples are kept on ice at all times after collection and during processing. Minimize the time between sample collection, processing, and freezing. | Reduced pre-analytical degradation, leading to more accurate quantification. |
| Improper Storage | Store plasma samples at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting samples before freezing. | Preservation of this compound integrity over time. |
| Adsorption to Labware | Use low-binding polypropylene tubes and pipette tips for sample collection and processing. | Minimized loss of analyte due to non-specific binding. |
| Inefficient Extraction | Optimize the protein precipitation or solid-phase extraction (SPE) method used to isolate the analyte from plasma. Ensure complete precipitation and recovery. | Improved recovery of this compound during sample preparation. |
| pH Instability | Ensure the pH of the plasma and any buffers used during extraction are within a stable range for the ADC. | Prevention of pH-mediated degradation. |
Issue 2: High Variability in Replicate Measurements
This section provides guidance on how to address significant variations in the quantification of this compound across replicate plasma samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Handling | Standardize the entire workflow from blood collection to analysis. Ensure uniform timing and temperature for all samples. | Reduced variability introduced by procedural inconsistencies. |
| Multiple Freeze-Thaw Cycles | Prepare single-use aliquots of plasma samples to avoid the need for repeated freezing and thawing of the bulk sample. | Consistent sample quality across all replicates. |
| Instrumental Variability | Perform regular maintenance and calibration of the analytical instrument (e.g., LC-MS). Use a stable isotope-labeled internal standard like this compound consistently. | Improved precision and accuracy of the analytical measurements. |
| Matrix Effects | Evaluate and minimize matrix effects by optimizing the sample cleanup and chromatographic separation. Consider using a different ionization source or method. | More reliable and reproducible quantification by reducing interference from plasma components. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Plasma
This protocol outlines a method to evaluate the stability of this compound in plasma under different conditions.
1. Materials:
-
This compound standard
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Low-binding polypropylene tubes
-
Calibrated pipettes and low-binding tips
-
Refrigerated centrifuge
-
-20°C and -80°C freezers
-
LC-MS/MS system
2. Procedure:
-
Spiking: Spike a known concentration of this compound into a pool of fresh human plasma. Gently mix and allow it to equilibrate on ice for 30 minutes.
-
Aliquoting: Aliquot the spiked plasma into multiple low-binding tubes for each storage condition to be tested (e.g., 4°C, -20°C, room temperature). Also, prepare aliquots for freeze-thaw stability assessment.
-
Time Points: For each storage condition, analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours for short-term; 1, 7, 14, 30 days for long-term).
-
Freeze-Thaw Cycles: Subject a set of aliquots to multiple freeze-thaw cycles (e.g., 1 to 5 cycles). A single cycle consists of freezing at -20°C for at least 12 hours and then thawing unassisted at room temperature.
-
Sample Preparation: At each time point, extract this compound from the plasma aliquots using a validated protein precipitation or SPE method.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Compare the concentrations at different time points and after freeze-thaw cycles to the initial concentration (time 0) to determine the stability.
Visualizations
Caption: Experimental workflow for plasma sample handling and analysis.
Caption: Potential degradation pathways of T-DXd in plasma.
References
- 1. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 2. Safety and efficacy profile of Trastuzumab deruxtecan in solid cancer: pooled reanalysis based on clinical trials | springermedizin.de [springermedizin.de]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Deruxtecan-d5 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of Deruxtecan and its deuterated internal standard, Deruxtecan-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on improving the signal intensity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for the analysis of Deruxtecan and this compound?
A1: While specific parameters should be optimized for your instrument, published methods suggest using a reversed-phase liquid chromatography (RPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly employed.
Q2: Why is a deuterated internal standard like this compound used?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is used to accurately quantify Deruxtecan in complex matrices such as plasma or serum. The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. This helps to correct for variability in sample extraction and matrix effects, leading to more accurate and precise results.
Q3: Can this compound separate from Deruxtecan during chromatography?
A3: Yes, a slight chromatographic separation between an analyte and its deuterated internal standard, known as the "isotope effect," can sometimes occur.[1] This is due to the minor differences in physicochemical properties caused by the deuterium labeling. It is crucial to ensure that the integration windows for both the analyte and the internal standard are appropriate to capture their entire elution profiles for accurate quantification.
Q4: What are some potential causes for low this compound signal intensity?
A4: Low signal intensity for this compound can stem from several factors, including:
-
Suboptimal MS parameters: Incorrect precursor/product ion selection, collision energy, or source parameters.
-
Sample preparation issues: Inefficient extraction, degradation of the internal standard, or high matrix effects.
-
LC conditions: Poor chromatographic peak shape, co-elution with interfering substances, or suboptimal mobile phase composition.
-
Internal standard solution integrity: Incorrect concentration, degradation, or improper storage of the this compound stock solution.
-
Instrument performance: A dirty ion source, detector fatigue, or calibration issues.
Troubleshooting Guide: Low Signal Intensity of this compound
This guide provides a systematic approach to diagnosing and resolving issues related to low signal intensity of the this compound internal standard.
Verify Mass Spectrometer Performance
The first step is to ensure the mass spectrometer is performing optimally.
Experimental Protocol:
-
System Suitability Test: Prepare a standard solution of this compound in a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a known concentration.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer.
-
Optimize Source Parameters: Adjust parameters such as ion source gas flow, temperature, and ion spray voltage to maximize the signal for the this compound precursor ion.
-
Optimize MS/MS Parameters: Optimize the collision energy to achieve the most intense and stable product ion signal.
Troubleshooting Workflow:
Caption: Troubleshooting Workflow for Low this compound Signal.
Evaluate Liquid Chromatography Conditions
Poor chromatography can lead to peak broadening and reduced signal intensity.
Experimental Protocol:
-
Column Health Check: Inject a standard mixture of well-characterized compounds to assess column performance (peak shape, retention time stability).
-
Mobile Phase Preparation: Prepare fresh mobile phases using high-purity solvents and additives. Ensure proper degassing.
-
Gradient Optimization: Evaluate the gradient slope to ensure adequate separation of this compound from matrix components. The payload of antibody-drug conjugates can be hydrophobic, which may diminish MS signals.[2]
Data Presentation: LC Condition Comparison
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Peak Width | > 15 seconds | < 10 seconds | Sharper peaks lead to higher intensity. |
| Tailing Factor | > 1.5 | 0.9 - 1.2 | Symmetrical peaks improve integration. |
| Signal-to-Noise | < 20 | > 50 | Improved sensitivity. |
Investigate Sample Preparation and Matrix Effects
The sample extraction process and co-eluting matrix components can significantly impact signal intensity.
Experimental Protocol:
-
Extraction Recovery Test: Spike a known amount of this compound into a blank matrix and perform the extraction. Compare the signal to a neat standard to calculate recovery.
-
Matrix Effect Evaluation: Use a post-extraction spike method. Compare the signal of this compound in a post-extracted blank matrix to the signal in a neat solvent. A significant difference indicates ion suppression or enhancement.
-
Sample Dilution: Diluting the sample with the initial mobile phase can sometimes mitigate matrix effects.
Logical Relationship: Sample Prep Troubleshooting
Caption: Decision tree for troubleshooting sample preparation issues.
Verify Internal Standard Integrity
The accuracy of your results depends on the integrity of the this compound internal standard.
Experimental Protocol:
-
Prepare Fresh Dilutions: Prepare a fresh set of serial dilutions from your this compound stock solution.
-
Compare to a New Lot (if available): If you suspect degradation of your stock solution, compare its performance to a new, unopened lot of this compound.
-
LC-MS Analysis of Stock: Analyze a diluted sample of the this compound stock solution to check for the presence of impurities or degradation products.
Data Presentation: IS Integrity Check
| Sample | Peak Area of this compound | Observations |
| Old Working Solution | 50,000 | Low signal. |
| Fresh Working Solution | 500,000 | 10-fold increase in signal, suggesting degradation of the old solution. |
| New Lot of IS | 520,000 | Confirms the performance of the fresh working solution. |
By systematically working through these troubleshooting steps, researchers can effectively diagnose and resolve issues of low signal intensity for this compound, leading to more reliable and accurate quantitative results in their mass spectrometry experiments.
References
Matrix effect reduction for Deruxtecan-d5 quantification
Welcome to the technical support center for the bioanalysis of Deruxtecan-d5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effect reduction during the quantification of Deruxtecan and its stable isotope-labeled internal standard, this compound.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Matrix Effect
Q1: What is the "matrix effect" and why is it a significant concern for the LC-MS/MS quantification of this compound?
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, this can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantitative results.[4][5] For a potent cytotoxic payload like Deruxtecan, which is part of an antibody-drug conjugate (ADC), accurate quantification is critical for pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) studies. The matrix effect can mask the true concentration of the analyte, leading to erroneous data interpretation.
Q2: What are the primary sources of matrix effects in biological samples such as plasma and serum?
The most common sources of matrix effects in plasma and serum are endogenous components that are co-extracted with the analyte. Phospholipids are a major contributor to matrix-induced ion suppression because they are a major component of cell membranes and often co-extract with analytes during common sample preparation techniques like protein precipitation. Other sources include salts, proteins, and metabolites that can interfere with the ionization process in the mass spectrometer's ion source.
Q3: How does the complex structure of an antibody-drug conjugate (ADC) like Trastuzumab Deruxtecan contribute to bioanalytical challenges?
ADCs are highly complex molecules, comprising a monoclonal antibody, a chemical linker, and a cytotoxic payload (Deruxtecan). This complexity presents several bioanalytical challenges:
-
Heterogeneity: ADCs exist as a mixture of species with different drug-to-antibody ratios (DAR).
-
Dynamic Changes: The DAR can change in vivo as the linker is cleaved and the payload is released.
-
Multiple Analytes: A comprehensive PK profile requires the measurement of multiple entities, including the total antibody, the conjugated ADC, and the free payload (Deruxtecan). These different components may require different analytical platforms, such as ligand-binding assays (LBA) for the antibody components and LC-MS/MS for the free payload.
Caption: Bioanalytical strategy for Antibody-Drug Conjugates (ADCs).
Section 2: Methodologies for Matrix Effect Reduction
Q4: What are the most common sample preparation techniques to reduce matrix effects, and what are their pros and cons?
The most effective way to mitigate matrix effects is by optimizing the sample preparation procedure to remove interfering endogenous compounds. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation. | Fast, inexpensive, and easy to perform. | Least effective at removing matrix components, often resulting in significant ion suppression from residual phospholipids. |
| Liquid-Liquid Extraction (LLE) | Separates analytes from interferences based on their differential solubilities in two immiscible liquid phases (aqueous and organic). | Can provide cleaner extracts than PPT. The pH can be adjusted to improve the selectivity for acidic or basic analytes. | Can have low recovery for polar analytes, is more labor-intensive, and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | A chromatographic technique that uses a solid sorbent to retain the analyte or interferences from the liquid sample. | Provides the cleanest extracts by effectively removing salts, proteins, and phospholipids. Highly selective. | More expensive, can be time-consuming, and requires method development to optimize sorbent, wash, and elution steps. |
Q5: How do I choose the most appropriate sample preparation method for my experiment?
The choice depends on the required sensitivity, throughput, analyte properties, and the complexity of the matrix. For high-throughput screening where speed is critical, PPT might be sufficient if sensitivity is not compromised. For methods requiring the highest sensitivity and accuracy, SPE is often the best choice. LLE offers a balance between cleanliness and cost. A decision tree can guide this selection process.
Caption: Decision tree for selecting a sample preparation method.
Q6: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound in managing matrix effects?
A SIL-IS is considered the gold standard for correcting matrix effects in LC-MS analysis. Because this compound is chemically identical to Deruxtecan but has a different mass, it co-elutes and experiences the same degree of ion suppression or enhancement as the analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect can be compensated for, leading to more accurate and precise quantification. However, it's important to note that a SIL-IS compensates for but does not eliminate the matrix effect; significant ion suppression can still lead to a loss of sensitivity.
Q7: Beyond sample preparation, how can chromatographic conditions be optimized to minimize matrix effects?
Optimizing chromatographic conditions is a powerful strategy to reduce matrix effects. The primary goal is to achieve chromatographic separation between the analyte of interest and the co-eluting matrix components, especially phospholipids.
-
Gradient Modification: Increasing the gradient duration or altering the mobile phase composition can improve the resolution between the analyte and interferences.
-
Column Choice: Using columns with different selectivities (e.g., UPLC over traditional HPLC) can provide better separation and reduce matrix effects.
-
Divert Valve: A divert valve can be used to direct the flow from the column to waste during the time windows where highly interfering compounds (like salts and phospholipids) elute, preventing them from entering and contaminating the ion source.
Section 3: Troubleshooting and Experimental Protocols
Q8: My signal for this compound is consistently low or suppressed. What are the likely causes and how can I troubleshoot this issue?
Signal suppression is a common problem caused by matrix effects. A systematic approach is needed to identify and resolve the issue.
Caption: Troubleshooting workflow for ion suppression.
Q9: How can I quantitatively assess the matrix effect in my assay?
A quantitative assessment is crucial during method validation. The most common approach is the post-extraction spike method . This method compares the response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (clean) solvent at the same concentration.
The Matrix Factor (MF) is calculated as: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The IS-normalized MF should also be calculated to demonstrate that the SIL-IS adequately compensates for the effect.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion
This method identifies regions in the chromatogram where ion suppression or enhancement occurs.
Objective: To qualitatively map matrix effects across a chromatographic run.
Materials:
-
HPLC system coupled to a mass spectrometer.
-
Syringe pump.
-
Tee-junction.
-
Blank, extracted biological matrix (e.g., plasma extract prepared by your chosen method).
-
Pure solution of this compound at a constant concentration.
Procedure:
-
Setup: Connect the output of the HPLC column to a tee-junction. Connect a syringe pump infusing a constant flow of the this compound solution to the second port of the tee. Connect the third port to the MS ion source.
-
Infusion: Begin infusing the this compound solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal on the mass spectrometer.
-
Injection: While continuously infusing the standard, inject a sample of the extracted blank matrix onto the HPLC column.
-
Analysis: Monitor the this compound signal throughout the chromatographic run.
-
Interpretation: Any deviation (dip or rise) from the stable baseline signal indicates the presence of matrix components eluting from the column that cause ion suppression or enhancement, respectively. Compare the retention time of these deviations with the known retention time of Deruxtecan to see if they overlap.
Protocol 2: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
This method provides a quantitative measure of the matrix effect.
Objective: To calculate the Matrix Factor (MF) for Deruxtecan.
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of Deruxtecan in the mobile phase reconstitution solvent at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Spike Sample): Obtain at least six different lots of blank biological matrix. Process these blank samples using your validated extraction procedure. After extraction, spike the resulting extract with Deruxtecan to the same final concentration as in Set A.
-
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the mean peak area for each set.
-
Calculation:
-
Calculate the Matrix Factor (MF) using the formula: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
To assess the variability between different sources of matrix, calculate the coefficient of variation (%CV) of the MF across the different lots.
-
Repeat the process for the internal standard (this compound) to ensure it behaves similarly. The IS-normalized MF should be close to 1.
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Extraction Methods for Deruxtecan-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Deruxtecan's cytotoxic payload (DXd) and its deuterated internal standard, Deruxtecan-d5 (DXd-d5), from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (DXd-d5) is the stable isotope-labeled internal standard for DXd, the cytotoxic payload of the antibody-drug conjugate, Trastuzumab Deruxtecan. It is crucial for accurate quantification of DXd in biological samples using LC-MS/MS. The use of a deuterated internal standard helps to compensate for variability during sample preparation, chromatographic separation, and detection, thereby improving the accuracy and precision of the bioanalytical method.
Q2: Which extraction method is best for DXd and DXd-d5 from plasma or serum: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both SPE and LLE can be effective for extracting DXd and its internal standard. The choice depends on factors such as the desired level of sample cleanup, throughput requirements, and potential for matrix effects.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts by effectively removing interfering substances like phospholipids.[1][2] This can lead to reduced matrix effects and improved assay sensitivity. SPE is also amenable to automation for high-throughput applications.
-
Liquid-Liquid Extraction (LLE): A cost-effective and widely used technique. However, it may be less effective at removing certain interferences and can be more labor-intensive. Emulsion formation can also be a challenge with LLE.[3]
For robust and high-sensitivity assays, SPE is often the preferred method due to its superior cleanup capabilities.
Q3: What are the common causes of low recovery for DXd-d5?
Low recovery of the internal standard can compromise the accuracy of your results. Common causes include:
-
Improper pH of the sample: The pH of the sample can affect the charge state of DXd-d5 and its retention on the SPE sorbent or partitioning during LLE.
-
Suboptimal SPE Sorbent or Solvents: The choice of SPE sorbent and the composition of the wash and elution solvents are critical for efficient recovery.
-
Inefficient Elution: The elution solvent may not be strong enough to desorb DXd-d5 completely from the SPE cartridge.
-
Analyte Degradation: DXd-d5 may be unstable under the extraction conditions (e.g., extreme pH or temperature).
-
Incomplete Phase Separation in LLE: In LLE, poor separation of the aqueous and organic layers can lead to loss of the analyte.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of DXd?
Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis and can significantly impact data quality.[4] Strategies to minimize matrix effects include:
-
Effective Sample Cleanup: Employing a robust extraction method like SPE to remove interfering matrix components, particularly phospholipids, is crucial.[5]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate DXd and DXd-d5 from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: DXd-d5 is the ideal internal standard as it co-elutes with DXd and experiences similar matrix effects, thus providing effective normalization.
-
Dilution of the Sample Extract: If matrix effects are still significant, diluting the final extract can sometimes mitigate the issue, although this may compromise sensitivity.
Troubleshooting Guides
Low Extraction Recovery
| Symptom | Potential Cause | Troubleshooting Steps |
| Low recovery of both DXd and DXd-d5 | Suboptimal SPE/LLE conditions: Incorrect sorbent, solvents, or pH. | 1. SPE: Re-evaluate the sorbent type (e.g., reversed-phase, mixed-mode). Optimize the pH of the sample load and the composition of the wash and elution solvents. Ensure the elution solvent volume is sufficient. 2. LLE: Test different organic solvents and adjust the pH of the aqueous phase to ensure efficient partitioning of the analytes into the organic phase. |
| Analyte degradation: Instability during extraction. | Investigate the stability of DXd and DXd-d5 under the extraction conditions. Consider performing the extraction at a lower temperature or using a less harsh solvent system. | |
| Low recovery of DXd-d5 only | Inaccurate spiking of internal standard: Pipetting error or incorrect concentration of the IS working solution. | Verify the concentration of the DXd-d5 spiking solution. Review and confirm the accuracy of the pipetting steps for adding the internal standard to the samples. |
| Different behavior of IS and analyte: Although unlikely with a deuterated standard, extreme matrix conditions could potentially cause differential extraction. | This is less common with a stable isotope-labeled internal standard. However, ensure that the sample matrix is consistent across all samples, standards, and quality controls. |
High Variability in Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent recovery across samples | Inconsistent sample processing: Variations in vortexing time, incubation periods, or solvent volumes. | Standardize all manual steps in the extraction protocol. If possible, use automated liquid handling systems to improve consistency. |
| Matrix effects varying between samples: Particularly problematic in patient samples. | Improve the sample cleanup method to remove more interfering substances. Ensure the internal standard is compensating effectively for the variability. | |
| Poor peak shape or shifting retention times | Incompatible reconstitution solvent: The solvent used to redissolve the dried extract may be too strong, causing poor chromatography. | Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase of your LC method. |
| Column degradation: Accumulation of matrix components on the analytical column. | Implement a more effective sample cleanup procedure. Use a guard column to protect the analytical column. Develop a robust column washing method to be used between analytical runs. |
Experimental Protocols
The following are detailed, generalized protocols for the extraction of DXd and DXd-d5 from human plasma. These should be optimized for your specific laboratory conditions and instrumentation.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol is based on a reversed-phase SPE mechanism, which is suitable for moderately non-polar analytes like DXd.
Materials:
-
SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)
-
Human plasma samples, calibration standards, and quality controls
-
DXd-d5 internal standard working solution
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
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Deionized water
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the DXd-d5 internal standard working solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Dry the cartridge under vacuum for 5 minutes to remove residual water.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase of your LC-MS method (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol uses an organic solvent to extract DXd and DXd-d5 from the aqueous plasma matrix.
Materials:
-
Human plasma samples, calibration standards, and quality controls
-
DXd-d5 internal standard working solution
-
Methyl tert-butyl ether (MTBE) or Ethyl acetate (LC-MS grade)
-
Ammonium hydroxide solution (1 M)
-
Microcentrifuge tubes (2 mL)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 100 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the DXd-d5 internal standard working solution. Vortex for 10 seconds.
-
pH Adjustment: Add 25 µL of 1 M ammonium hydroxide to basify the sample. Vortex for 10 seconds.
-
Extraction: Add 1 mL of MTBE to the tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the tube at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex thoroughly.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables present hypothetical but representative data for assessing extraction performance.
Table 1: Extraction Recovery of DXd and DXd-d5
| Extraction Method | Analyte | Spiked Concentration (ng/mL) | Mean Peak Area (n=3) | Recovery (%) |
| SPE | DXd | 50 | 1.85 x 10^6 | 92.5 |
| DXd-d5 | 50 | 1.90 x 10^6 | 95.0 | |
| LLE | DXd | 50 | 1.68 x 10^6 | 84.0 |
| DXd-d5 | 50 | 1.72 x 10^6 | 86.0 |
Recovery is calculated by comparing the peak area of the extracted sample to that of a non-extracted standard of the same concentration.
Table 2: Matrix Effect Evaluation
| Extraction Method | Analyte | Post-extraction Spike (ng/mL) | Mean Peak Area (n=3) | Matrix Effect (%) |
| SPE | DXd | 50 | 1.95 x 10^6 | 97.5 |
| DXd-d5 | 50 | 2.02 x 10^6 | 101.0 | |
| LLE | DXd | 50 | 1.55 x 10^6 | 77.5 |
| DXd-d5 | 50 | 1.60 x 10^6 | 80.0 |
Matrix effect is calculated by comparing the peak area of a post-extraction spiked sample to a non-extracted standard. A value of 100% indicates no matrix effect.
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for DXd-d5.
Caption: Liquid-Liquid Extraction (LLE) Workflow for DXd-d5.
Caption: Troubleshooting Logic for DXd-d5 Extraction Issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Overcoming Challenges in Deruxtecan-d5 Synthesis
Welcome to the Technical Support Center for Deruxtecan-d5 synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the synthesis of this critical deuterated drug-linker. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterium-labeled version of Deruxtecan, a potent topoisomerase I inhibitor and a key component of the antibody-drug conjugate (ADC) Trastuzumab Deruxtecan.[1][2][3] The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of Deruxtecan in biological samples.[1]
Q2: What are the primary challenges in synthesizing this compound?
The synthesis of this compound presents several challenges, primarily related to the introduction and retention of the deuterium labels, as well as the multi-step synthesis of the complex Deruxtecan molecule itself. Key challenges include:
-
Low Deuterium Incorporation: Achieving the desired level of deuterium incorporation can be difficult due to incomplete reactions or equilibrium effects.
-
Isotopic Scrambling: Deuterium atoms may be incorporated at unintended positions in the molecule, or exchange with hydrogen atoms during the synthesis, leading to a mixture of isotopologues.[4]
-
Back-Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be lost and replaced with hydrogen during workup or purification if protic solvents are used.
-
Purification: Separating the desired deuterated compound from its non-deuterated or partially deuterated counterparts is often challenging due to their similar physical properties.
-
Multi-step Synthesis Complexity: The synthesis of the Deruxtecan backbone involves complex organic reactions, including peptide couplings and the formation of the exatecan core, each with its own set of potential side reactions and purification challenges.
Q3: Which analytical techniques are recommended for characterizing this compound?
A combination of analytical methods is essential for the comprehensive characterization of this compound:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the molecular weight and confirming the incorporation of the five deuterium atoms. It also helps in identifying any under- or over-deuterated impurities. Tandem MS (MS/MS) can be used to fragment the molecule and help locate the position of the deuterium labels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance or reduction of signals in the proton NMR spectrum is a key indicator of successful deuteration at specific sites.
-
²H NMR: Deuterium NMR directly detects the presence and location of deuterium atoms, providing unambiguous evidence of labeling.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the final compound and to purify it from non-isotopically labeled impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Deuterium Incorporation in Exatecan-d5 Precursor
Symptoms:
-
Mass spectrometry analysis shows a significant peak corresponding to the non-deuterated (d0) or partially deuterated exatecan.
-
¹H NMR shows larger than expected residual proton signals at the target deuteration sites.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Deuterating Reagent | Increase the molar excess of the deuterating agent (e.g., D₂O, deuterated reducing agents). |
| Inactive Deuterating Reagent | Use a fresh, unopened container of the deuterating reagent. Ensure anhydrous conditions if the reagent is moisture-sensitive. |
| Suboptimal Reaction Conditions | Increase the reaction time or temperature, monitoring for potential side reactions. |
| Catalyst Poisoning | If a catalyst is used (e.g., for H-D exchange), ensure it is fresh and active. Consider increasing the catalyst loading. |
| Back-Exchange During Workup | Use deuterated solvents (e.g., D₂O, MeOD) for quenching and extraction steps to minimize the loss of deuterium. |
Issue 2: Isotopic Scrambling
Symptoms:
-
Mass spectrometry shows the correct mass for d5, but NMR indicates deuterium at unintended positions.
-
MS/MS fragmentation pattern is inconsistent with the expected labeling pattern.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures or the use of strong acids or bases can promote H/D scrambling. Employ milder reaction conditions where possible. |
| Non-selective Catalyst | Use a more regioselective catalyst or a directing group to guide deuteration to the desired position. |
| Presence of Multiple Acidic Protons | Protect other acidic sites on the molecule before carrying out the deuteration step. |
Issue 3: Incomplete Peptide Coupling of Deuterated GGFG Linker
Symptoms:
-
HPLC analysis of the crude product shows the presence of unreacted exatecan-d5 and/or the GGFG-d(x) linker.
-
Mass spectrometry confirms the presence of starting materials.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Coupling Reagent | Use a more powerful coupling reagent such as HATU or COMU. Ensure the coupling reagent is fresh and dry. |
| Steric Hindrance | Pre-activate the carboxylic acid of the incoming amino acid for a sufficient time before adding it to the amine component. Consider a double coupling. |
| Aggregation of Peptide | Switch to a more polar solvent like NMP or add chaotropic salts to disrupt aggregation. |
| Incorrect Stoichiometry | Ensure accurate measurement of all reactants. A slight excess of the activated amino acid and coupling reagent is often beneficial. |
Issue 4: Low Yield in the Final Maleimide Conjugation Step
Symptoms:
-
Low yield of the final this compound product.
-
Presence of unreacted peptide-linker and maleimide starting materials in the crude product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Maleimide Hydrolysis | Ensure the maleimide reagent is stored under dry conditions. Perform the reaction in a pH range of 6.5-7.5 to minimize hydrolysis. |
| Thiol Oxidation | If a thiol-containing precursor is used, ensure it is freshly prepared or treated with a reducing agent like TCEP to ensure a free thiol is available for reaction. |
| Incorrect pH | The reaction between a maleimide and a thiol is most efficient at a pH of 6.5-7.5. Buffer the reaction accordingly. |
| Steric Hindrance | Increase the reaction time or use a slight excess of the maleimide reagent. |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on the known synthesis of Deruxtecan and general methods for deuteration, a plausible synthetic strategy is outlined below. This should be considered a general guideline and may require optimization.
1. Synthesis of Exatecan-d5 Mesylate
Exatecan-d5 mesylate can be synthesized from commercially available deuterated starting materials or by performing H/D exchange reactions on the non-deuterated exatecan precursor. The deuteration is typically on the exatecan core.
2. Synthesis of Deuterated GGFG Linker
The tetrapeptide linker Gly-Gly-Phe-Gly (GGFG) can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies. Deuterium can be incorporated by using deuterated amino acid building blocks (e.g., Gly-d2, Phe-d5).
3. Coupling of Exatecan-d5 with the GGFG Linker
The carboxylic acid of the GGFG linker is activated and then coupled to the amine group of exatecan-d5.
4. Final Conjugation with the Maleimide Moiety
The N-terminus of the exatecan-d5-GGFG conjugate is reacted with a maleimide-containing reagent to yield the final this compound product.
Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Optimizing the Purity of Synthetic Deruxtecan-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Deruxtecan-d5. Our goal is to equip you with the necessary information to enhance the purity, quality, and consistency of your compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering detailed experimental protocols and logical workflows to resolve them.
Issue 1: Presence of Non-Deuterated (d0) or Partially Deuterated Impurities
The presence of non-deuterated or partially deuterated species is a common challenge in the synthesis of isotopically labeled compounds. This can result from incomplete deuteration reactions or back-exchange with protic solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low deuterium incorporation in this compound.
Experimental Protocol: Reversed-Phase HPLC for Isotopic Purity Assessment
This method can be used to separate and quantify deuterated and non-deuterated species.
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Detection | High-Resolution Mass Spectrometry (HRMS) |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile |
Data Interpretation: Analyze the mass spectrum for the expected mass of this compound and the corresponding masses for d0 to d4 species. The relative peak areas will indicate the isotopic purity.
Issue 2: Residual Free Drug-Linker and Related Impurities
Inefficient removal of the free this compound payload and other small molecule impurities is a critical issue affecting the quality and safety of the final antibody-drug conjugate (ADC).
Purification Workflow:
Caption: General purification workflow for removing small molecule impurities from ADCs.
Experimental Protocol: Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for buffer exchange and removal of unconjugated molecules.[1]
| Parameter | Recommendation |
| Membrane | Polyethersulfone (PES) with a 30 kDa Molecular Weight Cut-Off (MWCO) |
| Transmembrane Pressure | 15-25 psi |
| Diafiltration | Perform 5-10 diavolumes with the formulation buffer |
| Process Monitoring | Monitor UV absorbance of the permeate to ensure removal of free drug-linker |
Issue 3: Presence of Aggregates and Undesired Drug-to-Antibody Ratio (DAR) Species
Aggregates and incorrect DAR species can impact the efficacy and safety of the ADC.
Analytical and Purification Strategy:
-
Analysis: Use Size Exclusion Chromatography (SEC) to quantify aggregates and Hydrophobic Interaction Chromatography (HIC) to determine the DAR distribution.[2][3]
-
Purification: HIC is the gold standard for separating ADC species with different DAR values.[2] Cation exchange (CEX) or membrane chromatography can also be employed for polishing and aggregate removal.[4]
Experimental Protocol: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
| Parameter | Condition |
| Column | Butyl-NPR, 4.6 x 35 mm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 280 nm |
Data Interpretation: The chromatogram will show distinct peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.), allowing for the calculation of the average DAR and the distribution of species.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
Common impurities can arise from several sources:
-
Starting Materials: Impurities in the exatecan precursor, the linker, or the deuterating agent.
-
Side Reactions: Incomplete coupling reactions during the synthesis of the drug-linker can lead to process-related impurities.
-
Degradation: The complex structure of Deruxtecan may be susceptible to degradation under certain pH or temperature conditions.
-
Conjugation Process: In the final ADC, impurities can include unconjugated antibody (DAR=0), free drug-linker, and aggregates formed during the conjugation reaction.
Q2: How can I prevent back-exchange of deuterium during purification?
To minimize back-exchange, it is crucial to avoid protic solvents (containing ¹H).
-
Use deuterated solvents (e.g., D₂O, acetonitrile-d3) for chromatography where feasible.
-
If using aqueous buffers, prepare them with D₂O.
-
Minimize the duration of exposure to any protic environment.
-
Ensure all glassware is thoroughly dried before use.
Q3: Which analytical techniques are essential for characterizing the purity of this compound and its final ADC?
A combination of orthogonal methods is recommended for comprehensive characterization:
| Analytical Technique | Purpose | Key Parameters Measured |
| LC-MS | Identity Confirmation, Isotopic Purity | Molecular Weight, Deuterium Incorporation |
| ¹H NMR | Structural Confirmation, Residual Protons | Chemical Shift, Signal Integration |
| RP-HPLC | Chemical Purity | Peak Purity, Related Substances |
| SEC-HPLC | Aggregation Analysis | Percentage of Monomer, Dimer, and Higher-Order Aggregates |
| HIC-HPLC | DAR Distribution | Average DAR, Percentage of each DAR species |
| UV-Vis Spectroscopy | Concentration, Average DAR | Protein and Drug Concentration |
Q4: What is the role of quenching agents in the purification process?
After the conjugation reaction, quenching agents like N-acetylcysteine are often added. Their purpose is to cap any unreacted maleimide groups on the linker, preventing them from reacting with other molecules and forming unwanted byproducts. The subsequent purification steps, such as TFF or SEC, are then responsible for removing the quenching agent and its adducts.
Q5: My this compound product shows acceptable chemical purity by HPLC but low isotopic enrichment by mass spectrometry. What should I investigate first?
This scenario strongly suggests issues with the deuteration step itself or back-exchange during workup.
Logical Investigation Flow:
Caption: Logical flow for investigating low isotopic enrichment.
First, re-examine the deuteration reaction conditions (reagent stoichiometry, temperature, time). Then, analyze a sample of the crude reaction mixture by LC-MS to determine the isotopic purity before any aqueous workup. If the initial enrichment is high, the issue likely lies in the workup or purification steps where protic solvents may be causing back-exchange.
References
Technical Support Center: Optimization of Chromatographic Separation for Deruxtecan and Deruxtecan-d5
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization and troubleshooting of chromatographic methods for the analysis of deruxtecan and its stable isotope-labeled internal standard, Deruxtecan-d5.
Troubleshooting Guide & FAQs
This section provides answers to common issues encountered during the chromatographic analysis of deruxtecan and this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape (tailing) for both deruxtecan and this compound?
A1: Peak tailing is a common issue when analyzing antibody-drug conjugates (ADCs) like deruxtecan due to their hydrophobic nature and potential for secondary interactions with the stationary phase.[1][2] Potential causes and solutions include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes.
-
Solution: Use a column with advanced end-capping or a novel stationary phase chemistry. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can help suppress silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination: Buildup of sample matrix components on the column can affect peak shape.
-
Solution: Implement a robust sample preparation method and use a guard column. Regularly flush the column with a strong solvent.
-
Q2: My retention times for deruxtecan and this compound are shifting. What could be the cause?
A2: Retention time shifts can be caused by several factors:
-
Mobile Phase Composition: Even small variations in the mobile phase composition, especially the organic solvent to aqueous ratio, can lead to significant shifts in retention time for hydrophobic molecules.
-
Solution: Ensure accurate and consistent mobile phase preparation. Use a high-quality solvent delivery system.
-
-
Column Temperature: Fluctuations in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Q3: I am seeing significant variability in the peak area of my internal standard (this compound). What should I investigate?
A3: Variability in the internal standard response can compromise the accuracy of your results. Potential causes include:
-
Inconsistent Sample Preparation: Errors in the addition of the internal standard to the samples will lead to variability.
-
Solution: Ensure precise and accurate pipetting of the internal standard solution.
-
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer.
-
Solution: Optimize the sample preparation method to remove interfering matrix components. Evaluate different ionization source parameters.
-
-
Injector Issues: Inconsistent injection volumes will result in variable peak areas.
-
Solution: Perform regular maintenance on the autosampler and ensure the injection loop is being filled completely and reproducibly.
-
Q4: What are the recommended starting conditions for developing a reversed-phase LC method for deruxtecan?
A4: For reversed-phase analysis of the free deruxtecan payload, a good starting point would be:
-
Column: A C18 column with a particle size of less than 3 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from a low percentage of organic to a high percentage of organic over a suitable time to ensure good separation.
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40-50 °C to improve peak shape and reduce viscosity.
Data Presentation
The following tables summarize typical quantitative data for the LC-MS/MS analysis of deruxtecan.
Table 1: Typical Chromatographic Parameters for Deruxtecan Analysis
| Parameter | Value | Reference |
| Column | Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) | N/A |
| Mobile Phase A | 0.1% Formic Acid in Water | N/A |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | N/A |
| Flow Rate | 0.4 mL/min | N/A |
| Injection Volume | 5 µL | N/A |
| Column Temperature | 40 °C | N/A |
| Retention Time | Analyte-specific, typically 2-5 min | N/A |
Table 2: Example Gradient Conditions for Free Deruxtecan Payload Analysis
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Experimental Protocols
Protocol 1: Sample Preparation for Deruxtecan Quantification in Plasma
-
Protein Precipitation: To a 50 µL plasma sample, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex: Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer: Transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Reversed-Phase LC-MS/MS Analysis of Deruxtecan
-
LC System: Use a high-performance liquid chromatography system capable of binary gradient elution.
-
Column: Install a C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Program: Use a gradient suitable for the separation, for example, the one described in Table 2.
-
Flow Rate: Set the flow rate to 0.4 mL/min.
-
Column Temperature: Maintain the column temperature at 40 °C.
-
Mass Spectrometry:
-
Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the appropriate precursor-to-product ion transitions for deruxtecan and this compound.
-
Visualizations
Caption: Experimental workflow for the bioanalysis of deruxtecan.
Caption: Troubleshooting workflow for deruxtecan and this compound analysis.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Bioanalytical Methods Using Deruxtecan-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents in biological matrices is a cornerstone of drug development. For antibody-drug conjugates (ADCs) like Trastuzumab Deruxtecan, understanding the pharmacokinetics of the released cytotoxic payload, Deruxtecan (DXd), is critical for assessing its efficacy and safety. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method. This guide provides an objective comparison of using a stable isotope-labeled (SIL) internal standard, Deruxtecan-d5, versus a hypothetical structural analog for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Deruxtecan.
The Critical Role of the Internal Standard
In LC-MS/MS-based bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability that can be introduced during various stages of the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.
This compound: The Superior Choice
This compound is a deuterated form of Deruxtecan, where five hydrogen atoms have been replaced with deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard. However, their structural and physicochemical similarities ensure they behave almost identically during the analytical process. This co-elution and similar ionization response are crucial for accurate quantification, especially in complex biological matrices.
In contrast, a structural analog, a different molecule with similar but not identical chemical properties, may not perfectly co-elute with Deruxtecan and can exhibit different ionization characteristics. This can lead to inadequate compensation for matrix effects and other sources of variability, ultimately compromising the accuracy and precision of the assay.
Comparative Performance Data
| Validation Parameter | This compound (Expected Performance) | Structural Analog IS (Hypothetical Performance) | Justification |
| Accuracy (% Bias) | Within ±5% | Within ±15% | This compound better compensates for matrix effects and variability. |
| Precision (%CV) | < 10% | < 15% | The near-identical behavior of this compound to the analyte reduces variability. |
| Matrix Effect | Minimal and Consistent | Variable and Potentially Significant | Co-elution of this compound ensures it experiences the same matrix effects as the analyte. |
| Recovery | Consistent and Similar to Analyte | May Differ from Analyte | Differences in physicochemical properties can lead to different extraction efficiencies. |
| Lower Limit of Quantification (LLOQ) | Potentially Lower | May be Higher | Improved signal-to-noise due to better correction of variability can enhance sensitivity. |
Experimental Protocols
A comprehensive validation of a bioanalytical method for Deruxtecan in a biological matrix (e.g., human plasma) using this compound would be conducted in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]
Sample Preparation
A protein precipitation method is commonly employed for the extraction of small molecules like Deruxtecan from plasma.
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To 50 µL of each sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a stream of nitrogen.
-
Reconstitute with 100 µL of the mobile phase.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Deruxtecan from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Deruxtecan and this compound would be monitored.
Method Validation Parameters
The following parameters would be assessed during method validation:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify Deruxtecan in the presence of other components in the sample.
-
Calibration Curve: A calibration curve would be prepared by spiking blank plasma with known concentrations of Deruxtecan.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates.
-
Matrix Effect: Assessed by comparing the response of Deruxtecan in post-extraction spiked blank plasma to the response in a neat solution.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of Deruxtecan in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
-
Dilution Integrity: To ensure that samples with concentrations above the upper limit of quantification can be accurately diluted and measured.
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental workflow for bioanalytical method validation.
Correction for variability using a stable isotope-labeled IS.
Conclusion
For the bioanalytical quantification of Deruxtecan, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior choice. Its near-identical physicochemical properties to the analyte ensure the most accurate and precise data by effectively compensating for analytical variability. While a structural analog may be a more readily available or less expensive alternative, the potential for compromised data quality makes it a less desirable option for regulated bioanalysis where data integrity is paramount. Investing in a high-quality, deuterated internal standard like this compound is a critical step in ensuring the success of drug development programs that rely on accurate pharmacokinetic data.
References
Deruxtecan vs. Deruxtecan-d5 in vitro cytotoxicity comparison
Eine vergleichende Analyse der In-vitro-Zytotoxizität: Deruxtecan vs. Deruxtecan-d5
Veröffentlichungsdatum: 27. November 2025
Einleitung
Deruxtecan (DXd) ist ein hochwirksamer Topoisomerase-I-Inhibitor und die zytotoxische Nutzlast, die in mehreren Antikörper-Wirkstoff-Konjugaten (ADCs) wie Trastuzumab-Deruxtecan (T-DXd) und Patritumab-Deruxtecan verwendet wird.[1][2][3][4][5] Seine Funktion besteht darin, DNA-Schäden in Krebszellen zu verursachen, was zu apoptotischem Zelltod führt. This compound ist ein deuteriertes Isotopolog von Deruxtecan. Deuterierte Verbindungen werden in der pharmazeutischen Forschung häufig eingesetzt, um die pharmakokinetischen Eigenschaften eines Medikaments zu verändern, insbesondere um dessen metabolische Stabilität zu erhöhen. Die Substitution von Wasserstoff- durch Deuteriumatome kann die Stärke der Kohlenstoff-Wasserstoff-Bindung erhöhen, was den enzymatischen Abbau verlangsamt – ein Phänomen, das als kinetischer Isotopeneffekt bekannt ist.
Dieser Leitfaden bietet einen Vergleich der In-vitro-Zytotoxizität von Deruxtecan und this compound. Es ist wichtig anzumerken, dass öffentlich zugängliche Daten zur Zytotoxizität von this compound nicht verfügbar sind. Dies ist wahrscheinlich darauf zurückzuführen, dass deuterierte Analoga wie this compound typischerweise als interne Standards in quantitativen Bioanalysen (z. B. Massenspektrometrie) verwendet werden, um die Pharmakokinetik des nicht-deuterierten Wirkstoffs zu untersuchen, anstatt als separate therapeutische Mittel entwickelt zu werden. Theoretisch wird erwartet, dass die In-vitro-Zytotoxizität von this compound mit der von Deruxtecan identisch ist, da der Wirkmechanismus – die Hemmung des Topoisomerase-I-Enzyms – durch die Isotopensubstitution nicht beeinflusst wird. Die primären Unterschiede würden in In-vivo-Systemen erwartet, in denen der Metabolismus eine Rolle spielt.
Wirkmechanismus: Deruxtecan als Topoisomerase-I-Inhibitor
Deruxtecan übt seine zytotoxische Wirkung aus, indem es auf das nukleare Enzym Topoisomerase I (Top1) abzielt. Top1 lindert die Torsionsspannung in der DNA bei Prozessen wie Replikation und Transkription, indem es vorübergehende Einzelstrangbrüche erzeugt. Deruxtecan stabilisiert den kovalenten Komplex zwischen Top1 und DNA (den sogenannten Spaltkomplex) und verhindert so die Wiederverbindung des DNA-Stranges. Wenn eine Replikationsgabel auf diesen gefangenen Komplex trifft, wird der Einzelstrangbruch in einen hochzytotoxischen Doppelstrangbruch umgewandelt. Diese schweren DNA-Schäden lösen Zellzyklus-Arrest und Apoptose (programmierter Zelltod) aus.
Abbildung 1: Vereinfachter Signalweg des Wirkmechanismus von Deruxtecan.
Quantitative Daten zur In-vitro-Zytotoxizität
Die folgenden Daten fassen die In-vitro-Zytotoxizität von Trastuzumab-Deruxtecan (T-DXd) in verschiedenen Magenkrebs-Zelllinien zusammen. Die zytotoxische Komponente von T-DXd ist Deruxtecan. Die IC50-Werte (halbmaximale Hemmkonzentration) geben die Konzentration des Wirkstoffs an, die erforderlich ist, um die Zellproliferation um 50 % zu hemmen.
| Zelllinie | HER2-Status | T-DXd IC50 (µg/mL) | This compound IC50 | Datenquelle |
| NCI-N87 | Überexpression | Berechnet | Nicht öffentlich verfügbar | |
| 49 Magenkrebs-Zelllinien | Gemischt | In 30 von 49 Linien berechnet | Nicht öffentlich verfügbar | |
| USC-Zelllinien | HER2-überexprimierend | Signifikante Unterdrückung des Zellwachstums | Nicht öffentlich verfügbar | |
| USC-Zelllinien | Niedrige HER2-Expression | Vernachlässigbare Aktivität | Nicht öffentlich verfügbar |
Anmerkung: Die Zytotoxizität von T-DXd korreliert signifikant mit dem HER2-Expressionslevel. Für Deruxtecan allein sind spezifische IC50-Werte in der öffentlich zugänglichen Literatur weniger verbreitet. Es wird erwartet, dass die IC50-Werte für this compound denen von Deruxtecan sehr ähnlich sind, da die In-vitro-Wirkung auf das Zielmolekül nicht durch Deuterierung beeinflusst werden sollte.
Experimentelle Protokolle
Ein typisches Protokoll zur Bestimmung der In-vitro-Zytotoxizität von Topoisomerase-I-Inhibitoren wie Deruxtecan umfasst die folgenden Schritte.
Protokoll: Zellviabilitäts-Assay (z.B. MTT-Assay)
Dieser Assay misst die metabolische Aktivität von Zellen als Indikator für die Zellviabilität. Lebende Zellen reduzieren das gelbe Tetrazoliumsalz MTT zu einem violetten Formazan-Produkt, dessen Menge kolorimetrisch gemessen wird.
-
Zellkultur und Aussaat:
-
Kultivieren Sie die ausgewählten Krebszelllinien (z. B. NCI-N87 für HER2-positive Magenkrebs) unter Standardbedingungen (37 °C, 5 % CO₂).
-
Säen Sie die Zellen in einer Dichte von 5.000–10.000 Zellen pro Well in 96-Well-Platten aus und lassen Sie sie über Nacht anhaften.
-
-
Wirkstoffbehandlung:
-
Bereiten Sie eine serielle Verdünnung von Deruxtecan (und/oder this compound) in Zellkulturmedium vor. Die Konzentrationen sollten einen breiten Bereich abdecken (z. B. von 0,01 nM bis 10 µM).
-
Entfernen Sie das Medium von den Zellen und fügen Sie 100 µL des wirkstoffhaltigen Mediums (oder des Vehikelkontrollmediums, z. B. 0,1 % DMSO) zu den entsprechenden Wells hinzu.
-
-
Inkubation:
-
Inkubieren Sie die Platten für 72 Stunden unter Standard-Kulturbedingungen.
-
-
MTT-Inkubation und Messung:
-
Fügen Sie 10 µL der MTT-Lösung (5 mg/mL in PBS) zu jedem Well hinzu und inkubieren Sie die Platten für 3-4 Stunden bei 37 °C.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL DMSO hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.
-
-
Datenanalyse:
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle.
-
Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC50-Wert mithilfe einer nichtlinearen Regression.
-
Abbildung 2: Allgemeiner Arbeitsablauf für einen In-vitro-Zytotoxizitäts-Assay.
Fazit
Deruxtecan ist ein potenter Topoisomerase-I-Inhibitor mit nachgewiesener zytotoxischer Aktivität gegen verschiedene Krebszelllinien, insbesondere wenn er über ADCs gezielt an Tumorzellen abgegeben wird. Während keine direkten vergleichenden Daten zur In-vitro-Zytotoxizität für this compound öffentlich verfügbar sind, deuten die Grundprinzipien der medizinischen Chemie und Pharmakologie stark darauf hin, dass seine Wirksamkeit in In-vitro-Systemen der von Deruxtecan entsprechen würde. Die Deuterierung zielt in erster Linie darauf ab, die metabolische Stabilität in vivo zu verändern, was die Halbwertszeit eines Medikaments verlängern kann. Da In-vitro-Zytotoxizitäts-Assays typischerweise metabolische Enzyme ausschließen, wird erwartet, dass der zugrunde liegende Mechanismus der Topoisomerase-I-Hemmung identisch bleibt. Zukünftige Studien, die beide Verbindungen direkt vergleichen, wären erforderlich, um diese wissenschaftlich fundierte Annahme experimentell zu bestätigen.
References
- 1. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
Validating Deruxtecan-d5 for Clinical Sample Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of therapeutic agents in clinical samples is paramount for successful drug development. For antibody-drug conjugates (ADCs) like Trastuzumab Deruxtecan (T-DXd), this necessitates robust bioanalytical methods to measure the released cytotoxic payload, Deruxtecan (DXd). The choice of an appropriate internal standard is a critical factor in the reliability of such assays. This guide provides a comprehensive comparison of Deruxtecan-d5, a stable isotope-labeled internal standard (SIL-IS), with alternative approaches for the bioanalysis of Deruxtecan.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are widely considered the gold standard. These compounds, in which one or more atoms are replaced with their heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte. This near-perfect analogy ensures they co-elute chromatographically and experience the same extraction recovery and matrix effects as the analyte, providing the most accurate and precise quantification. This compound is the deuterated analog of Deruxtecan and is the preferred internal standard for its bioanalysis.
Alternative Approaches: Structural Analog Internal Standards
Performance Comparison: this compound vs. Structural Analog
The following table summarizes the expected performance of a bioanalytical method for Deruxtecan using this compound versus a structural analog as the internal standard. The data is based on established principles of bioanalytical method validation and published data for similar compounds.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Exatecan) | Justification |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | Both are expected to yield a linear response within the validated range. |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to better signal-to-noise | May be higher due to less effective noise reduction | A SIL-IS can better distinguish the analyte signal from the matrix background. A recent LC-MS/MS method for DXd achieved an LLOQ of 0.005 ng/mL. |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 20% | The closer mimicry of the analyte by the SIL-IS leads to better correction for random errors. |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 20% | The SIL-IS provides more consistent correction for systematic errors across different analytical runs. |
| Accuracy (%Bias) | ± 15% | ± 20% | The SIL-IS more accurately reflects the true concentration by compensating for matrix effects and recovery variations. |
| Matrix Effect | Minimal and compensated | Can be significant and less effectively compensated | The SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte. |
| Extraction Recovery | Consistent and tracked | May be variable and not perfectly tracked | The SIL-IS has nearly identical physicochemical properties to the analyte, leading to similar extraction behavior. |
Experimental Protocols
Below are detailed methodologies for key experiments in a bioanalytical method validation for Deruxtecan using a stable isotope-labeled internal standard like this compound.
Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Deruxtecan: [M+H]⁺ → fragment ion
-
This compound: [M+H+5]⁺ → fragment ion
-
Visualizing the Rationale
To better understand the underlying principles, the following diagrams illustrate the experimental workflow and the mechanism of action of Deruxtecan.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the recommended best practice for the quantitative bioanalysis of Deruxtecan in clinical samples. Its physicochemical properties, which are nearly identical to the analyte, ensure the most accurate and precise data by effectively compensating for analytical variability. While structural analogs may be considered in the absence of a SIL-IS, they are likely to provide less reliable results. For robust and defensible clinical data, the validation and implementation of a bioanalytical method employing this compound is the superior scientific choice.
A Comparative Guide to the Performance of Deruxtecan-d5 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of Deruxtecan-d5 against industry standards, supported by experimental data. The information is intended to assist researchers and drug development professionals in evaluating the efficacy and characteristics of this potent antibody-drug conjugate (ADC).
Mechanism of Action: A Targeted Approach
This compound is a next-generation antibody-drug conjugate engineered to deliver a highly potent cytotoxic payload directly to cancer cells.[1][2] Its mechanism of action is a coordinated process that leverages the specificity of a monoclonal antibody and the cell-killing power of a topoisomerase I inhibitor.[1][3]
The ADC is composed of three key components:
-
A humanized anti-HER2 IgG1 monoclonal antibody: This component is identical in amino acid sequence to trastuzumab and is responsible for selectively binding to the human epidermal growth factor receptor 2 (HER2), which is overexpressed on the surface of various cancer cells.[4]
-
A cleavable tetrapeptide-based linker: This linker is designed to be stable in the bloodstream, minimizing premature release of the cytotoxic payload. Once the ADC is internalized by the target cancer cell, the linker is cleaved by lysosomal enzymes, such as cathepsins, which are upregulated in tumor cells.
-
A topoisomerase I inhibitor payload (DXd): DXd is a highly potent derivative of exatecan. Upon its release inside the cancer cell, DXd intercalates into the DNA and inhibits the topoisomerase I enzyme, leading to DNA damage and ultimately, apoptotic cell death.
A distinguishing feature of this compound is its "bystander effect." The membrane-permeable nature of the DXd payload allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may have lower or no HER2 expression. This is particularly advantageous in treating heterogeneous tumors.
References
Safety Operating Guide
Proper Disposal of Deruxtecan-d5: A Guide for Laboratory Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of Deruxtecan-d5. As a deuterated, cytotoxic agent used in research, adherence to these procedures is essential to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Deruxtecan is a key component of the antibody-drug conjugate Enhertu® and is considered a hazardous drug.[1] Therefore, this compound and all materials contaminated with it must be managed as hazardous chemotherapy waste.
I. Pre-Disposal Safety and Handling
Before beginning any work that will generate this compound waste, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS contains specific details on hazards, handling, and emergency procedures.[2][3]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat or gown, two pairs of chemotherapy-rated gloves, and safety glasses or a face shield.[4][5]
-
Ventilation: Handle this compound in a controlled environment, such as a chemical fume hood or biological safety cabinet, to prevent inhalation of aerosols or dust particles.
-
Spill Management: Have a chemotherapy spill kit readily available. In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures.
II. Waste Characterization and Segregation
The most critical step in chemotherapy waste disposal is the correct characterization and segregation of waste into two primary categories: Trace Waste and Bulk Waste . This distinction is based on the amount of residual drug remaining in the container or on the contaminated item.
| Waste Category | Description & Examples |
| Bulk Chemotherapy Waste | Materials containing more than 3% of the original drug volume by weight. This is considered RCRA (Resource Conservation and Recovery Act) hazardous waste. Examples include: Partially full vials of this compound; Heavily contaminated materials from a large spill. |
| Trace Chemotherapy Waste | Materials containing less than 3% of the original drug volume by weight ("RCRA empty"). Examples include: Empty vials and syringes; Used personal protective equipment (gloves, gowns); Contaminated tubing, pads, and wipes. |
III. Disposal Protocol for this compound Waste
Follow this step-by-step procedure to ensure the safe disposal of all waste streams contaminated with this compound.
Step 1: Identify and Segregate Waste at the Point of Generation
-
Immediately after use, determine if the waste is "Bulk" or "Trace."
-
Segregate sharps from non-sharps waste.
Step 2: Use Proper Waste Containers
-
Bulk Waste: Place all bulk chemotherapy waste into a designated black RCRA hazardous waste container. These containers must be leak-proof and have a secure lid.
-
Trace Waste (Non-Sharps): Place all "soft" trace waste, such as used PPE and empty IV bags, into a designated yellow chemotherapy waste container or bag. These containers are typically marked "Chemo" or "Trace Chemotherapy" and are destined for incineration.
-
Contaminated Sharps: Dispose of all needles, syringes, and other sharps contaminated with this compound into a puncture-resistant yellow sharps container specifically designated for chemotherapy waste. These are often yellow with a purple lid or are otherwise clearly labeled for cytotoxic sharps.
Step 3: Label and Store Waste Securely
-
Ensure all waste containers are clearly labeled with the words "Hazardous Waste," "Chemotherapy Waste," or "Cytotoxic Waste" as appropriate for the container type.
-
Store sealed waste containers in a designated, secure waste accumulation area away from general laboratory traffic until they are collected.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the waste.
-
All this compound waste must be transported and disposed of by a licensed hazardous waste management company.
-
The ultimate disposal method for both trace and bulk chemotherapy waste is high-temperature incineration to ensure complete destruction of the cytotoxic agent.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling Deruxtecan-d5
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Deruxtecan-d5. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. Deruxtecan is a cytotoxic agent and a component of an antibody-drug conjugate (ADC), requiring stringent handling precautions.[1] While this guide addresses this compound, the safety precautions are based on the well-documented hazardous nature of the parent compound, Deruxtecan, as the deuterated form is expected to have similar toxicological properties.
Hazard Identification and GHS Classification
Deruxtecan is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Oral Toxicity, Category 4: Harmful if swallowed.[2][3]
-
Serious Eye Irritation, Category 2A: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.
Signal Word: Warning
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary barrier against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate chemotherapy-rated gloves should be worn. Double-gloving is recommended, especially during procedures with a higher risk of splashing. Gloves should be inspected before use and changed immediately if contaminated or torn. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. A face shield should be used in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat or disposable gown | A dedicated lab coat, preferably with long sleeves and elastic cuffs, should be worn. For procedures with a higher risk of contamination, a disposable, fluid-resistant gown is recommended. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form of the compound to avoid inhalation of dust particles. Engineering controls like a fume hood are the preferred method for minimizing inhalation exposure. |
Safe Handling and Operational Plan
Engineering Controls:
-
All work with this compound, especially handling of the solid compound and preparation of solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible in the work area.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: If handling the solid form, weigh the compound in a fume hood on a tared, disposable weigh paper or in a contained vessel.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid aerosolization.
-
Transport: When moving the compound or its solutions, use sealed, shatter-resistant secondary containers.
-
Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal. Clean the spill area with a suitable decontaminating solution. |
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, bench paper), weigh papers, and any other solid materials should be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
